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Core Science & Biosynthesis

Foundational

Tert-butyl 1-aminoazetidine-3-carboxylate CAS number and physical properties

An In-Depth Technical Guide to tert-Butyl 3-Aminoazetidine-1-carboxylate A Note on Nomenclature : This guide focuses on tert-butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2), a compound where the amino group is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to tert-Butyl 3-Aminoazetidine-1-carboxylate

A Note on Nomenclature : This guide focuses on tert-butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2), a compound where the amino group is at the 3-position and the tert-butoxycarbonyl (Boc) protecting group is on the azetidine nitrogen. This is a widely used and commercially available building block in medicinal chemistry. Its isomer, tert-butyl 1-aminoazetidine-3-carboxylate, is significantly less common, and it is presumed that the former is the compound of interest for researchers and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable as bioisosteres for other cyclic and acyclic moieties, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. Among the functionalized azetidines, tert-butyl 3-aminoazetidine-1-carboxylate has emerged as a critical intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of IRAK-4 and KRAS::SOS1.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

tert-Butyl 3-aminoazetidine-1-carboxylate is typically a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 193269-78-2[1][3][4]
Molecular Formula C8H16N2O2[1][4]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to pale yellow oil/liquid[1]
Boiling Point 79-81 °C at 3 mm Hg[1]
Density 1.1 g/mL[1]
Refractive Index 1.4650[1]
Solubility Soluble in DMSO, Methanol, Water[1]
pKa 8.29 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[1]

Synthesis

A common and efficient method for the gram-scale synthesis of tert-butyl 3-aminoazetidine-1-carboxylate involves the reduction of tert-butyl 3-azidoazetidine-1-carboxylate. This method is advantageous as it avoids harsh conditions and provides the product in high yield, ready for subsequent reactions without extensive purification.[1]

Experimental Protocol: Synthesis from tert-butyl 3-azidoazetidine-1-carboxylate[1]
  • Dissolution : Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in ethyl acetate (EtOAc).

  • Catalyst Addition : Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation : Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 12 hours.

  • Filtration : Remove the catalyst by filtration through a pad of diatomaceous earth.

  • Concentration : Concentrate the filtrate under vacuum to yield the product as a colorless oil.

Causality Behind Experimental Choices:

  • Ethyl Acetate as Solvent : Ethyl acetate is a good solvent for both the starting material and the product, and it is relatively easy to remove under vacuum.

  • 10% Pd/C Catalyst : Palladium on carbon is a highly effective and widely used catalyst for the reduction of azides to amines. The 10% loading ensures a sufficient catalytic activity for the reaction to proceed efficiently.

  • Hydrogen Atmosphere : Hydrogen gas is the reducing agent in this reaction. A balloon provides a simple and safe way to maintain a positive pressure of hydrogen.

  • Filtration through Diatomaceous Earth : This step is crucial for the complete removal of the solid Pd/C catalyst from the reaction mixture, ensuring the purity of the final product.

Synthesis Workflow

G start tert-butyl 3-azidoazetidine-1-carboxylate step1 Dissolve in EtOAc start->step1 step2 Add 10% Pd/C step1->step2 step3 Stir under H2 atmosphere (12h) step2->step3 step4 Filter through diatomaceous earth step3->step4 step5 Concentrate in vacuo step4->step5 end_product tert-butyl 3-aminoazetidine-1-carboxylate step5->end_product

Caption: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.

Applications in Drug Discovery

tert-Butyl 3-aminoazetidine-1-carboxylate is a versatile building block in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a protected secondary amine within the ring and a primary amine at the 3-position, allows for sequential and site-selective modifications.

Synthesis of KRAS::SOS1 Inhibitors

A notable application is in the synthesis of novel 2-(azetidin-3-ylamino)nicotinamide derivatives as potent KRAS::SOS1 inhibitors.[2] The synthesis commences with a nucleophilic aromatic substitution reaction between a substituted chloronicotinate and tert-butyl 3-aminoazetidine-1-carboxylate, followed by further modifications to yield the final inhibitor.[2]

Synthesis of Tachykinin Antagonists

3-Amino-azetidine derivatives are key intermediates in the preparation of 3-azetidinylalkylpiperidines or -pyrrolidines, which act as tachykinin antagonists.[5]

General Use as a Building Block

The azetidine ring in drug candidates can impart favorable properties such as increased rigidity, improved metabolic stability, and enhanced binding affinity. The amino group at the 3-position provides a convenient handle for introducing further diversity into the molecular structure.

Safety and Handling

tert-Butyl 3-aminoazetidine-1-carboxylate is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][7]

  • Handling : Avoid breathing mist, gas, or vapors.[8][9] Wash thoroughly after handling.[6][8]

  • First Aid :

    • If on skin : Take off immediately all contaminated clothing. Rinse skin with water.[3]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

    • If swallowed : Rinse mouth. Do NOT induce vomiting.[3]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.[3]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[6][9] Store at 2-8°C.[1]

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • 1-[(TERT-BUTOXYCARBONYL)AMINO]AZETIDINE-3-CARBOXYLIC ACID. NextSDS. [Link]

  • CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Pharmaffiliates. [Link]

  • Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Synthesis of azetidine derivatives.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

Exploratory

Advanced Material Safety & Handling Whitepaper: Tert-butyl 1-aminoazetidine-3-carboxylate in Drug Discovery

Executive Summary & Chemical Identity As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental understanding of molecular behavior. Tert-butyl 1-aminoazetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental understanding of molecular behavior. Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) [1] is a highly specialized, strained cyclic hydrazine derivative. It is increasingly utilized in modern drug discovery as a critical building block for synthesizing complex spirocyclic scaffolds, such as diazaspiro[3.3]heptanes, which serve as metabolically stable bioisosteres for piperazines[2].

Understanding the dual nature of this molecule—its highly reactive N-amino nucleophile and its lipophilic tert-butyl ester—is paramount. This whitepaper synthesizes physicochemical profiling with field-proven methodologies to ensure both laboratory safety and experimental success.

Physicochemical Profiling & Hazard Causality

To safely handle this compound, we must first deconstruct its physical properties. The azetidine ring imposes significant angle strain (~26 kcal/mol), which inherently increases the molecule's potential energy. When combined with the N-N bond of the 1-amino group, the compound exhibits pronounced hydrazine-like reactivity[3].

Quantitative Data Summary
PropertyValueCausality / Operational Relevance
Chemical Name Tert-butyl 1-aminoazetidine-3-carboxylateCore scaffold for spirocycles and peptidomimetics.
CAS Number 1506079-04-4Unique identifier for procurement and inventory tracking[1].
Molecular Formula C8H16N2O2Determines mass balance and stoichiometric equivalents.
Molecular Weight 172.23 g/mol Required for precise molarity calculations in coupling reactions.
Structural Class Cyclic Hydrazine / Azetidine EsterDictates nucleophilicity, ring strain, and potential toxicity.
Predicted TPSA ~64.3 ŲInfluences membrane permeability and dermal absorption risk.
Hazard Causality
  • Toxicity & Sensitization: The 1-aminoazetidine moiety acts as a cyclic hydrazine. Hydrazines are potent nucleophiles that can cross-link proteins, making them acute skin sensitizers and potential respiratory irritants[3]. The lipophilic tert-butyl ester increases the molecule's ability to penetrate dermal layers compared to bare azetidines.

  • Reactivity: The primary amine on the ring nitrogen is highly susceptible to atmospheric oxidation, potentially forming unstable N-oxides or diazenes if improperly stored.

Reactivity & Stability: The N-Aminoazetidine Pharmacophore

In drug development, the utility of Tert-butyl 1-aminoazetidine-3-carboxylate lies in its precise geometric constraints. Similar N-aminoazetidine-2-carboxylic acid derivatives have been proven to induce highly specific 8-helix conformations (hydrazino turns) in β-peptides, acting as powerful conformational switches[4]. Furthermore, the deprotonation and functionalization of azetidine-3-carboxylates are foundational for constructing 1-substituted 2,6-diazaspiro[3.3]heptanes[2].

ReactivityPathway A Tert-butyl 1-aminoazetidine-3-carboxylate (Core Scaffold) B N-Amino Nucleophilicity (Hydrazine-like Reactivity) A->B Electrophilic addition C Ester Hydrolysis (Acidic Cleavage of t-Bu) A->C TFA / HCl D Spirocyclic N-Heterocycles (e.g., Diazaspiro[3.3]heptanes) B->D Cyclization E Peptidomimetic Folding (Hydrazino Turn Induction) B->E Peptide coupling

Fig 1: Mechanistic pathways of Tert-butyl 1-aminoazetidine-3-carboxylate in drug discovery.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, standard operating procedures must be self-validating—meaning the protocol itself provides observable metrics to confirm safety and chemical fidelity at each step.

Protocol: Safe Handling and Schiff Base Formation

Objective: Coupling of Tert-butyl 1-aminoazetidine-3-carboxylate with an aldehyde to form a stable intermediate, mitigating the volatility and reactivity of the free hydrazine.

Step 1: Environmental Control & PPE

  • Action: Conduct all operations within a certified fume hood. Don double nitrile gloves, a chemically resistant lab coat, and splash goggles.

  • Causality: The hydrazine pharmacophore presents a severe sensitization risk. Double gloving ensures that if the lipophilic ester penetrates the first layer, the second provides a fail-safe.

Step 2: Inert Atmosphere Preparation

  • Action: Purge a flame-dried Schlenk flask with Argon for 15 minutes.

  • Causality: The 1-amino moiety is prone to oxidative degradation. Argon displacement prevents the formation of reactive N-oxides.

  • Validation: A positive pressure oil bubbler visually confirms the absence of atmospheric oxygen.

Step 3: Reagent Solubilization

  • Action: Dissolve 1.0 eq of the azetidine derivative in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration using a gas-tight syringe.

  • Causality: THF acts as a polar aprotic solvent that stabilizes the nucleophilic amine without hydrogen bonding, maximizing its reactivity toward electrophiles.

  • Validation: The solution must remain clear and colorless. A yellow tint indicates premature oxidation, signaling that the batch should be discarded.

Step 4: Electrophile Addition

  • Action: Add the target aldehyde (1.1 eq) dropwise at 0 °C.

  • Causality: Controlling the exotherm of the Schiff base formation prevents the thermal ring-opening of the strained azetidine system.

  • Validation: Thin Layer Chromatography (TLC) monitoring using a Ninhydrin stain will show the disappearance of the primary amine spot (which typically stains bright orange/red for hydrazines).

Step 5: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).

  • Causality: Mildly basic quenching neutralizes any acidic byproducts while preserving the acid-sensitive tert-butyl ester protecting group[2].

  • Validation: Distinct phase separation during extraction confirms the absence of polymeric emulsions, validating a clean conversion.

HandlingWorkflow S1 Step 1: Environmental Control (Fume Hood, Argon Atmosphere) S2 Step 2: PPE Selection (Double Nitrile Gloves, Goggles) S1->S2 S3 Step 3: Reagent Dispensing (Gas-Tight Syringe in THF) S2->S3 S4 Step 4: Reaction Execution (0 °C, Controlled Exotherm) S3->S4 S5 Step 5: Quenching & Workup (NaHCO3 Neutralization) S4->S5 S6 Step 6: Analytical Validation (TLC Ninhydrin / LC-MS) S5->S6

Fig 2: Self-validating safety and experimental workflow for 1-aminoazetidine handling.

Storage and Disposal Directives

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Keep away from strong oxidizing agents and strong acids, which will prematurely cleave the tert-butyl ester.

  • Disposal: Do not mix with general organic waste. Segregate into a dedicated halogen-free, amine/hydrazine waste container. Treat spills with a dilute bleach solution to neutralize the hydrazine moiety prior to cleanup, ensuring the mitigation of acute toxicity risks.

References

  • Title: CAS#:1546999-53-4 | 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanol | Chemsrc (Contains related compound CAS 1506079-04-4)
  • Source: nih.
  • Title: Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.
  • Source: acs.

Sources

Foundational

A Predictive Crystallographic and Methodological Guide to Tert-butyl 1-aminoazetidine-3-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract Tert-butyl 1-aminoazetidine-3-carboxylate is a key building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Tert-butyl 1-aminoazetidine-3-carboxylate is a key building block in medicinal chemistry, valued for its constrained four-membered azetidine ring and versatile functional groups. Its three-dimensional structure is critical for understanding its role in the conformation of larger, biologically active molecules. This guide provides a comprehensive, predictive analysis of the crystal structure of tert-butyl 1-aminoazetidine-3-carboxylate, based on a hypothetical-predictive approach in the absence of a published crystal structure. We present a detailed, field-proven methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Furthermore, we offer a predictive analysis of its crystallographic parameters, molecular geometry, and intermolecular interactions, drawing on data from closely related structures within the Cambridge Structural Database. This guide is intended to serve as a practical resource for researchers in drug discovery and chemical development, enabling a deeper understanding of this important synthetic intermediate.

Introduction: The Significance of Azetidine Scaffolds in Drug Discovery

Azetidine-containing compounds have garnered significant attention in modern drug discovery due to their unique structural properties. The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous in the design of potent and selective therapeutic agents. The non-planar nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.

Tert-butyl 1-aminoazetidine-3-carboxylate, in particular, serves as a versatile scaffold. The Boc-protected nitrogen at the 1-position allows for controlled functionalization, while the amino and carboxylate groups at the 3-position provide handles for diverse chemical modifications. A definitive understanding of its solid-state conformation through single-crystal X-ray crystallography is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics.

Synthesis and Crystallization: A Practical Workflow

While a specific protocol for the crystallization of the title compound is not publicly available, a robust and reproducible workflow can be devised based on established methods for similar azetidine derivatives.

Synthesis of Tert-butyl 1-aminoazetidine-3-carboxylate

A common route to this compound involves the multi-step synthesis starting from commercially available precursors. A plausible synthetic route is outlined below.

G A Commercially Available Azetidine Precursor B Boc Protection of Azetidine Nitrogen A->B C Introduction of Amino and Carboxylate Functionalities at C3 B->C D Purification (e.g., Column Chromatography) C->D E Tert-butyl 1-aminoazetidine-3-carboxylate D->E

Figure 1: A generalized synthetic workflow for tert-butyl 1-aminoazetidine-3-carboxylate.

Experimental Protocol for Crystallization

The key to successful crystallization is to achieve a state of slow supersaturation. The following protocol is a composite of established techniques for small organic molecules.

Step 1: Purification

  • Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Purification can be achieved by flash column chromatography or recrystallization.

Step 2: Solvent Screening

  • Perform small-scale solubility tests in a range of solvents (e.g., ethyl acetate, dichloromethane, methanol, hexane, and acetone).

  • Identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating. Also, identify a miscible "anti-solvent" in which the compound is poorly soluble.

Step 3: Crystal Growth Techniques

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near saturation in a small vial.

    • Cover the vial with a cap that has a few small perforations to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2]

G A Select & Mount Single Crystal B Data Collection (Diffractometer) A->B X-ray Beam C Data Processing (Integration & Scaling) B->C Diffraction Pattern D Structure Solution (e.g., SHELXT) C->D Reflection Data E Structure Refinement (e.g., SHELXL) D->E Initial Model F Validation (e.g., CheckCIF) E->F Refined Model G Final Crystallographic Information File (CIF) F->G Validated Structure

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, integrate the reflection intensities, and apply corrections for experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to achieve the best fit to the experimental data.[1] Software such as SHELXT for structure solution and SHELXL for refinement are commonly used.[4]

Predicted Crystal Structure Analysis

In the absence of an experimental structure, we can predict the key crystallographic features of tert-butyl 1-aminoazetidine-3-carboxylate based on the analysis of related structures in the Cambridge Structural Database (CSD).[5]

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic parameters. These are based on common values for small, chiral organic molecules.

ParameterPredicted ValueRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this size.
Space GroupP2₁ or P2₁2₁2₁Common non-centrosymmetric space groups for chiral molecules.
a (Å)8 - 12Based on typical cell dimensions for related structures.
b (Å)5 - 10Based on typical cell dimensions for related structures.
c (Å)15 - 20Based on typical cell dimensions for related structures.
α, γ (°)90For monoclinic and orthorhombic systems.
β (°)90 - 110Variable for the monoclinic system.
Z2 or 4Number of molecules in the unit cell.
Predicted Molecular Geometry and Conformation

The molecular structure will be dictated by the geometries of the azetidine ring and the tert-butoxycarbonyl (Boc) group.

  • Azetidine Ring: The four-membered ring is expected to be puckered, not planar. This puckering is crucial for the spatial arrangement of the substituents at the 1 and 3 positions.

  • Boc Group: The carbamate group is expected to be planar. The C-N bond within the Boc group will have some double bond character, leading to a shorter bond length compared to a typical C-N single bond.[6]

  • Tert-butyl Group: Free rotation is expected around the C-O bond connecting the tert-butyl group to the carbonyl.

Predicted Intermolecular Interactions: The Role of Hydrogen Bonding

The presence of the amino group (a hydrogen bond donor) and the carbonyl and carboxylate oxygens (hydrogen bond acceptors) suggests that hydrogen bonding will be a dominant intermolecular force in the crystal packing.

G mol1 N-H···O=C Tert-butyl 1-aminoazetidine-3-carboxylate mol2 N-H···O=C Tert-butyl 1-aminoazetidine-3-carboxylate mol1:n->mol2:n H-Bond mol3 N-H···O=C Tert-butyl 1-aminoazetidine-3-carboxylate mol2:c->mol3:c H-Bond

Figure 3: A schematic representation of predicted intermolecular hydrogen bonding.

We predict the formation of a hydrogen-bonded network, likely involving the amino group of one molecule and the carbonyl oxygen of the Boc group or the carboxylate oxygen of a neighboring molecule. These interactions will play a key role in the overall crystal packing and the physical properties of the solid.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of tert-butyl 1-aminoazetidine-3-carboxylate. By combining established experimental protocols with a predictive analysis based on known structures, we offer valuable insights for researchers working with this important building block. The detailed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, along with the predicted structural features, will aid in the rational design of new chemical entities and a deeper understanding of their structure-property relationships.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • Cambridge Structural Database. (2026, February 3). re3data.org. Retrieved from [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • tert-Butyl 3-(3-aminoazetidine-1-carbonyl)azetidine-1-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • tert-butyl 3-[(but-3-yn-1-yl)amino]azetidine-1-carboxylate. NextSDS. (n.d.). Retrieved from [Link]

  • tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15695.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki, T. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved from [Link]

  • tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]

  • Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. (2023).
  • tert-Butyl 3-(aminooxy)azetidine-1-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc, 2018(4), 195–214.
  • Da, W., Kong, H., Wang, R., & Lin, Y. (2023). The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, C26H24N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 837-839.
  • Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of N-Aminoazetidine Building Blocks in Medicinal Chemistry

Executive Summary N-aminoazetidines have emerged as privileged, conformationally restricted scaffolds in the design of peptidomimetics and foldamers[1]. However, their integration into drug discovery pipelines is often c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-aminoazetidines have emerged as privileged, conformationally restricted scaffolds in the design of peptidomimetics and foldamers[1]. However, their integration into drug discovery pipelines is often complicated by their inherent thermodynamic instability, driven by a ring strain of approximately 25.4 kcal/mol. This technical guide provides an in-depth mechanistic analysis of the thermodynamic stability of N-aminoazetidine building blocks, detailing their decomposition pathways, structural dynamics, and the rigorous experimental protocols required to validate their integrity in physiological and synthetic environments.

Structural and Thermodynamic Foundations

Azetidines occupy a unique thermodynamic space. With a ring strain energy (RSE) of ~25.4 kcal/mol, they are significantly more stable than highly reactive aziridines (~27.7 kcal/mol) but considerably more reactive than unstrained pyrrolidines (~5.4 kcal/mol). The introduction of an N-amino substituent (forming a hydrazine moiety within a strained ring) introduces additional stereoelectronic complexities. The adjacent nitrogen lone pairs experience repulsive interactions (the alpha effect), which can destabilize the N-N bond while simultaneously influencing the puckering dynamics of the four-membered ring.

In foldamer design, N-aminoazetidine-2-carboxylic acid (AAzC) acts as a potent conformational director. While homooligomers of trans-2-aminocyclobutanecarboxylic acid (tACBC) typically adopt a 12-helix conformation, the introduction of a single AAzC residue enforces a strong hydrazino turn. This localized thermodynamic preference overrides the global structure to preferentially stabilize an 8-helix topology[2][3]. This conformational rigidity is highly desirable, yet it requires careful tuning of the molecule's thermodynamic stability to prevent premature degradation.

Mechanistic Pathways of Degradation

The high ring strain of N-aminoazetidines provides a thermodynamic driving force for several degradation pathways, necessitating strict stability profiling during lead optimization[4].

  • Acid-Mediated Ring Opening: Under acidic conditions (e.g., gastric fluid or acidic reaction media), protonation of the azetidine nitrogen drastically increases its leaving group ability. Subsequent intramolecular nucleophilic attack (e.g., by a pendant amide or adjacent functional group) or intermolecular attack by solvent leads to rapid ring-opening[4].

  • Metabolic Thiol Adduction: The strained electrophilic carbons adjacent to the protonated or oxidized azetidine nitrogen are susceptible to nucleophilic attack by endogenous thiols, such as glutathione (GSH). This metabolic ring-opening mirrors the reactivity observed in structurally similar oxetanes[4].

  • N-N Bond Cleavage: The exocyclic N-N bond is susceptible to reductive cleavage or homolytic fission under specific photochemical or transition-metal-catalyzed conditions, leading to denitrogenation or the formation of secondary azetidines.

DecompositionPathways NAA N-Aminoazetidine (Ring Strain ~25.4 kcal/mol) Acid Acidic Conditions (Protonation) NAA->Acid Metabolism Hepatic Metabolism (GSH Exposure) NAA->Metabolism Redox Reductive/Photolytic Conditions NAA->Redox RingOpen Intramolecular Ring-Opening Acid->RingOpen Nucleophilic Attack GSHAdduct GSH-Azetidine Adduct Formation Metabolism->GSHAdduct Thiol Attack NNCleavage N-N Bond Cleavage (Denitrogenation) Redox->NNCleavage Homolytic/Reductive

Primary thermodynamic decomposition pathways of N-aminoazetidine scaffolds.

Quantitative Data: Thermodynamic Properties

To contextualize the stability of N-aminoazetidines against other common saturated nitrogen heterocycles, Table 1 summarizes their comparative thermodynamic properties.

Table 1: Thermodynamic Properties of Saturated Nitrogen Heterocycles

HeterocycleRing SizeRing Strain Energy (kcal/mol)Relative Basicity (pKa)Primary Degradation Risk
Aziridine3~27.7~8.0Extremely high (Nucleophilic ring-opening)
Azetidine 4 ~25.4 ~10.4 Moderate to High (Acid-mediated / GSH attack)
Pyrrolidine5~5.4~11.3Low (Highly stable)
Piperidine6~0.1~11.2Low (Highly stable)

Data synthesized from established thermodynamic evaluations of saturated nitrogen heterocycles[4].

Experimental Protocols for Stability Profiling

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind these steps is rooted in the physical chemistry of the azetidine ring: measuring the exact pKa is critical to predicting acid stability, while trapping reactive intermediates is necessary to confirm metabolic liabilities.

Protocol 1: NMR-Based pKa Determination and Acid-Degradation Kinetics

Rationale: The susceptibility of azetidines to ring-opening is directly proportional to the basicity of the ring nitrogen. Protonation activates the ring toward nucleophilic attack. Using 15N NMR allows for the definitive structural assignment of the protonation site, avoiding confounding data from other basic moieties present in complex foldamers[4].

  • Sample Preparation: Dissolve 5 mg of the N-aminoazetidine derivative in 0.5 mL of D₂O/CD₃CN (1:1 v/v).

  • Titration: Adjust the pH from 2.0 to 10.0 using micro-aliquots of DCl or NaOD. Monitor the pH using a micro-electrode calibrated for deuterium isotope effects.

  • 15N NMR Acquisition: Acquire ¹H-¹⁵N HMBC spectra at each pH interval. The ¹⁵N chemical shift will exhibit a sigmoidal transition upon protonation, allowing for precise pKa calculation.

  • Kinetic Profiling: To measure degradation, incubate the compound in simulated gastric fluid (pH 1.2) at 37 °C. Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quantification: Quench aliquots with cold saturated NaHCO₃ and analyze via UPLC-MS/MS to calculate the degradation half-life (t₁/₂).

Protocol 2: Glutathione (GSH) Trapping Assay for Metabolic Stability

Rationale: The ~25.4 kcal/mol ring strain makes the azetidine carbons highly electrophilic targets for endogenous thiols[4]. This assay identifies potential toxicity risks associated with covalent binding to proteins in vivo.

  • Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM GSH.

  • Reaction Initiation: Spike the N-aminoazetidine test article to a final concentration of 10 µM. Incubate the mixture at 37 °C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C to precipitate buffer salts and proteins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF). Scan for mass shifts corresponding to the addition of GSH (+307 Da) combined with azetidine ring-opening.

ExperimentalWorkflow cluster_assays Parallel Stability Assays Prep Compound Preparation Acid Acid Degradation (pH 1.2, 37°C) Prep->Acid GSH GSH Trapping (pH 7.4, 37°C) Prep->GSH NMR 15N NMR (pKa & Mechanism) Acid->NMR LCMS LC-HRMS (Adduct ID & Kinetics) Acid->LCMS GSH->LCMS Result Thermodynamic Stability Profile NMR->Result LCMS->Result

Parallel experimental workflow for validating N-aminoazetidine thermodynamic stability.

Conclusion

The integration of N-aminoazetidines into medicinal chemistry represents a powerful strategy for controlling molecular conformation, particularly in the synthesis of highly structured foldamers[1]. However, the thermodynamic reality of their ~25.4 kcal/mol ring strain demands rigorous stability profiling. By understanding the causality between nitrogen basicity, ring strain, and nucleophilic susceptibility, researchers can rationally design substituted N-aminoazetidines that resist acid-mediated and metabolic ring-opening, thereby unlocking their full therapeutic potential[4].

References

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? , Journal of Medicinal Chemistry - ACS Publications. 1

  • Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers , Chemical Reviews - ACS Publications. 2

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle , RSC Publishing.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines , PMC - NIH. 4

  • Local versus Global Control of Helical Folding in β-Peptide Segments Using Hydrazino Turns , ResearchGate. 3

Sources

Foundational

The Azetidine Scaffold in Modern Drug Discovery: Escaping Flatland through High-Strain Heterocycles

Introduction: The "Escape from Flatland" Historically viewed as synthetic curiosities due to their inherent ring strain, azetidines—four-membered saturated nitrogen-containing heterocycles—have transitioned into privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland"

Historically viewed as synthetic curiosities due to their inherent ring strain, azetidines—four-membered saturated nitrogen-containing heterocycles—have transitioned into privileged scaffolds in modern medicinal chemistry[1]. As drug discovery paradigms shift towards molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates, the azetidine ring offers a unique combination of conformational rigidity, metabolic stability, and three-dimensionality[2]. By replacing flat, aromatic rings or flexible aliphatic chains with azetidines, medicinal chemists can effectively "escape from flatland," accessing novel chemical space with superior pharmacokinetic profiles[3].

Physicochemical Causality: Why Azetidines?

The strategic incorporation of azetidines into drug candidates is not arbitrary; it is driven by precise physicochemical causality:

  • Ring Strain and Reactivity : With a ring strain of approximately 25.4 kcal/mol, azetidines sit energetically between highly reactive aziridines (27.7 kcal/mol) and stable pyrrolidines (5.4 kcal/mol)[4]. This intermediate strain allows them to remain highly stable under physiological conditions while offering unique, strain-release reactivity for late-stage synthetic functionalization.

  • Basicity Modulation (pKa) : The compressed internal bond angles of the four-membered ring increase the s-character of the nitrogen lone pair. This subtly lowers the basicity (pKa) of the amine compared to larger rings like piperidine or pyrrolidine. Lowering basicity is a critical tactic for improving membrane permeability and mitigating off-target hERG channel liability[5].

  • Lipophilicity (LogP) Reduction : Replacing a piperidine ring with an azetidine ring removes two methylene units. This significantly decreases the hydrophobic surface area, thereby lowering LogP and enhancing aqueous solubility without sacrificing the structural vector of the nitrogen atom[2].

Table 1: Physicochemical Impact of Saturated N-Heterocycle Bioisosterism
ScaffoldRing SizeRelative LogP ImpactTypical pKa RangeFsp3 ContributionPrimary Medicinal Chemistry Application
Piperidine 6Baseline (High)~9.5 – 10.5HighStandard basic amine, extended linear reach
Pyrrolidine 5Moderate Reduction~8.5 – 9.5HighConformational restriction, moderate lipophilicity
Azetidine 4Maximum Reduction~7.0 – 8.5Very HighhERG mitigation, LogP reduction, rigid 3D spacing

Clinical Validation: Azetidines in Marketed Therapeutics

Azetidines are no longer theoretical constructs; they are validated pharmacophores present in several FDA-approved drugs and late-stage clinical candidates[6].

Table 2: Approved Azetidine-Containing Therapeutics
Drug NamePrimary TargetClinical IndicationStructural Role of the Azetidine Motif
Cobimetinib MEK1/2MelanomaEnhances target binding via conformational rigidity[2]
Azelnidipine Calcium ChannelHypertensionModulates pharmacokinetics and metabolic stability[2]
Baricitinib JAK1/2Rheumatoid ArthritisActs as a rigid, low-lipophilicity spacer for the sulfonamide[6]
Ximelagatran ThrombinAnticoagulant (Withdrawn)Bioisostere for proline to improve oral bioavailability[7]

Mechanistic Spotlight: Target Engagement

The rigid nature of the azetidine ring allows for the precise spatial orientation of pharmacophoric groups, minimizing the entropic penalty upon target binding[2]. A prime example is the JAK-STAT signaling pathway, a crucial target for inflammatory diseases. Azetidine-based inhibitors (e.g., baricitinib) utilize the azetidine core to optimally position functional groups within the ATP-binding pocket of Janus kinases, outcompeting endogenous ATP[7].

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Enzyme Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Azetidine Azetidine Inhibitor (e.g., Baricitinib) Azetidine->JAK Competitive Inhibition

Caption: JAK-STAT signaling pathway modulated by azetidine-based inhibitors.

Advanced Synthetic Methodologies: Overcoming the Strain Barrier

The primary historical bottleneck for azetidine adoption was synthetic intractability[8]. Modern methodologies have resolved this barrier:

  • Photochemical Functionalization : Recent collaborative studies have demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, enabling the scalable preparation of 2-substituted alkyl azetidines in flow chemistry[9].

  • Angular Spirocyclic Azetidines : While "linear" spirocyclic azetidines are established bioisosteres for piperazine, "angular" spirocyclic azetidines have recently been synthesized to explore uncharted chemical space[5]. These angular variants exhibit entirely different vector characteristics, offering novel intellectual property and altered water solubility profiles[10].

Self-Validating Experimental Protocol: Synthesis of Angular Spirocyclic Azetidines

To ensure reproducibility and scientific rigor, the following protocol details the synthesis of angular spirocyclic azetidines via a [2+2] cycloaddition followed by selective reduction, adapted from recent breakthrough methodologies[5].

Synthesis Alkene Exocyclic Alkene (Starting Material) Cycloaddition [2+2] Cycloaddition (0°C to RT) Alkene->Cycloaddition Isocyanate Graf's Isocyanate (ClSO2NCO) Isocyanate->Cycloaddition BetaLactam Spiro-β-Lactam Intermediate Cycloaddition->BetaLactam Reduction Reduction (AlH3) BetaLactam->Reduction Azetidine Angular Spirocyclic Azetidine Reduction->Azetidine

Caption: Step-by-step synthetic workflow for angular spirocyclic azetidines.

Step-by-Step Methodology:
  • Reagent Preparation & Initiation :

    • Action: Dissolve the exocyclic alkene starting material in anhydrous dichloromethane (DCM) under a strict inert argon atmosphere.

    • Causality: Absolute anhydrous conditions are mandatory because Graf’s isocyanate (chlorosulfonyl isocyanate) reacts violently with moisture, which would instantly quench the reagent and halt the cycloaddition[5].

  • [2+2] Cycloaddition :

    • Action: Cool the solution to 0°C. Add Graf's isocyanate dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The dropwise addition at 0°C controls the highly exothermic nature of the cycloaddition, preventing the thermal polymerization of the alkene and ensuring regioselectivity towards the spiro-β-lactam intermediate[9].

  • In-Process Control (Self-Validation) :

    • Action: Monitor the consumption of the alkene via LC-MS. The intermediate β-lactam must appear as a distinct mass peak before proceeding to reduction.

  • Selective Reduction :

    • Action: Transfer the isolated β-lactam to a flask containing an in situ generated solution of alane (AlH3) in tetrahydrofuran (THF) at 0°C.

    • Causality: AlH3 is specifically chosen over LiAlH4 because it is a less nucleophilic, more electrophilic reducing agent. This prevents the undesired ring-opening of the highly strained 4-membered β-lactam, ensuring selective reduction of the carbonyl to yield the intact angular spirocyclic azetidine[5].

  • Workup and Final Validation :

    • Action: Quench the reaction sequentially with water, 15% NaOH, and water (Fieser workup) to precipitate aluminum salts. Filter and concentrate.

    • Validation: Confirm the angular spiro-geometry using 2D-NMR (NOESY/HMBC) to differentiate it from the linear isomer, ensuring the structural integrity of the bioisostere[10].

Future Trajectories in Medicinal Chemistry

The azetidine scaffold is rapidly expanding into targeted covalent inhibitors (TCIs) and bifunctional degraders (PROTACs). For instance, azetidine carbamates have been developed as highly efficient, covalent inhibitors of monoacylglycerol lipase (MAGL), where the strained ring perfectly positions the leaving group for nucleophilic attack by the active site serine[7]. As synthetic barriers continue to fall, azetidines will remain a cornerstone of 3D drug design, offering unparalleled control over molecular topology.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Tert-butyl 1-aminoazetidine-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4)[1].

Introduction & Scientific Context

Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered significant attention in modern drug discovery as rigidified bioisosteres for morpholines and piperidines[2]. Specifically, N -aminoazetidines (such as 1-aminoazetidine-3-carboxylic acid derivatives) are critical building blocks in the synthesis of foldamers and peptidomimetics. When incorporated into peptide backbones, they induce a unique conformational motif known as the "hydrazino turn," which allows for atomic-level control over helical folding architectures[3].

The synthesis of tert-butyl 1-aminoazetidine-3-carboxylate requires a highly chemoselective approach to install the N -amino group without compromising the acid-sensitive tert-butyl ester or triggering the ring-opening of the strained azetidine core.

Mechanistic Rationale: Why Direct Electrophilic Amination?

Traditional syntheses of N -amino heterocycles often rely on a two-step sequence: N -nitrosation using sodium nitrite followed by reduction with zinc dust or lithium aluminum hydride. However, the azetidine ring possesses significant ring strain (~26 kcal/mol)[2]. Subjecting this system to harsh reductive conditions or strong acids frequently leads to unwanted ring-opening reactions or the premature hydrolysis of the tert-butyl ester[3].

To circumvent these issues, this protocol utilizes Direct Electrophilic N -Amination using O-(Diphenylphosphoryl)hydroxylamine (DPPH) .

  • Causality of Reagent Choice: DPPH acts as a mild, direct electrophilic source of an " NH2+​ " synthon. The secondary amine of the azetidine acts as a nucleophile, attacking the nitrogen atom of DPPH. This displaces the stable, water-soluble diphenylphosphinate leaving group in a single step[4].

  • Self-Validating System: The protocol is designed to be self-validating. The reaction's success is visually confirmed via TLC (primary amines react differently to ninhydrin than secondary amines), and the specific basic aqueous workup ensures the complete removal of the phosphorus byproduct, which is easily verified by the absence of aromatic peaks in the final 1H NMR spectrum.

Reagents and Quantitative Data

Summarized below is the stoichiometric data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Workflow
tert-Butyl azetidine-3-carboxylate 157.211.0 eq1.57 g (10.0 mmol)Nucleophilic Substrate
DPPH 233.201.2 eq2.80 g (12.0 mmol)Electrophilic Aminating Agent
Potassium Carbonate ( K2​CO3​ ) 138.202.5 eq3.45 g (25.0 mmol)Base / Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09N/A25 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A150 mLExtraction Solvent

Note: If starting from tert-butyl azetidine-3-carboxylate hydrochloride, increase the K2​CO3​ to 3.5 equivalents to ensure complete free-basing in situ.

Experimental Workflow & Visualization

Workflow SM tert-Butyl azetidine-3-carboxylate (Secondary Amine) Reaction Electrophilic N-Amination (DMF, 0 °C to RT, 12 h) SM->Reaction Reagent DPPH + K2CO3 (Electrophile & Base) Reagent->Reaction Workup Aqueous Workup (EtOAc / NaHCO3) Reaction->Workup Quench with H2O Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Phase Product tert-Butyl 1-aminoazetidine-3-carboxylate (Target Compound) Purification->Product Pure Fractions

Fig 1: Synthetic workflow for the direct electrophilic N-amination of azetidine.

Step-by-Step Protocol

Step 1: Reaction Assembly and Temperature Control
  • Charge a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with tert-butyl azetidine-3-carboxylate (1.57 g, 10.0 mmol) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Add finely powdered, anhydrous K2​CO3​ (3.45 g, 25.0 mmol) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Causality Check: Cool the reaction mixture to 0 °C using an ice-water bath. Why? The subsequent amination is exothermic. Maintaining 0 °C prevents thermal degradation of the DPPH reagent and suppresses potential over-alkylation or ring-opening side reactions.

Step 2: Electrophilic Amination
  • Add O-(Diphenylphosphoryl)hydroxylamine (DPPH) (2.80 g, 12.0 mmol) portion-wise over 10 minutes to the cooled suspension.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir vigorously for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in CH2​Cl2​ ). Stain with Ninhydrin. The starting secondary amine will appear as a distinct spot, while the newly formed N -amino product will exhibit a different retention factor ( Rf​ ) and a characteristic deep color upon heating.

Step 3: Chemoselective Workup
  • Quench the reaction by slowly pouring it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with EtOAc ( 3×50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ ( 2×50 mL) followed by brine (50 mL).

  • Causality Check: Why wash with NaHCO3​ ? The byproduct of the DPPH reaction is diphenylphosphinic acid. The mild base converts this acid into its highly water-soluble sodium salt, effectively partitioning it into the aqueous layer and away from the target product.

Step 4: Purification
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 35 °C to protect the ester).

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes/EtOAc (from 80:20 to 50:50).

  • Pool the product-containing fractions and evaporate to yield the pure tert-butyl 1-aminoazetidine-3-carboxylate as a pale yellow to colorless oil.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized compound, validate the product against the following expected analytical parameters:

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ ~1.45 (s, 9H, tert-butyl group).

    • δ ~3.10 - 3.40 (br s, 2H, N-NH2​ ). Troubleshooting: If this peak is missing, the amination failed. If aromatic peaks ( δ 7.4 - 7.8) are present, diphenylphosphinic acid was not fully removed; repeat the NaHCO3​ wash.

    • δ ~3.50 - 3.90 (m, 5H, azetidine ring protons).

  • Mass Spectrometry (ESI+): Calculated for C8​H16​N2​O2​ [M+H]+ : 173.1; Found: ~173.1.

References

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding Source: Journal of the American Chemical Society URL: [Link]

  • Title: Product Class 34: Arylhydrazines (Electrophilic Amination of Secondary Amines) Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: Tert-butyl 1-aminoazetidine-3-carboxylate (CAS 1506079-04-4) Source: Chemsrc Chemical Database URL: [Link]

Sources

Application

Tert-butyl 1-aminoazetidine-3-carboxylate as a scaffold in medicinal chemistry

An In-Depth Guide to the Application of Tert-butyl 1-aminoazetidine-3-carboxylate in Modern Drug Discovery Introduction: The Rise of Azetidines as Privileged Scaffolds In the landscape of medicinal chemistry, the quest f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Tert-butyl 1-aminoazetidine-3-carboxylate in Modern Drug Discovery

Introduction: The Rise of Azetidines as Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the various heterocyclic systems, azetidines—four-membered nitrogen-containing rings—have emerged as vital motifs in drug discovery.[1] Their growing prevalence stems from a unique combination of structural and physicochemical properties. The inherent ring strain and conformational rigidity of the azetidine core allow for a more defined presentation of substituents to a biological target, which can translate into enhanced potency and selectivity.[1][2][3] Furthermore, the sp3-rich character of azetidines provides a three-dimensional framework that helps molecules escape the "flatland" of traditional aromatic compounds, often leading to improved solubility, metabolic stability, and overall pharmacokinetic profiles.[1]

Within this important class of building blocks, tert-butyl 1-aminoazetidine-3-carboxylate stands out as a particularly versatile and powerful scaffold. Its structure incorporates a protected carboxylic acid at the 3-position and a reactive primary amine at the 1-position. This orthogonal arrangement allows for selective and sequential derivatization, making it an ideal starting point for the construction of diverse chemical libraries and the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed overview of its applications, key experimental protocols, and the scientific rationale behind its use.

Key Advantages of the Tert-butyl 1-aminoazetidine-3-carboxylate Scaffold

The utility of this specific scaffold is rooted in several key advantages that address common challenges in drug design:

  • Controlled Vectorial Elaboration: The primary amino group at the N-1 position serves as a perfect handle for a wide range of chemical transformations, including amidation, sulfonylation, and reductive amination. This provides a well-defined exit vector to probe different regions of a target's binding pocket.

  • Structural Rigidity and Pre-organization: The four-membered ring restricts the conformational freedom of the molecule.[3] This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to a significant increase in binding affinity.

  • Improved Physicochemical Properties: The incorporation of the polar, non-aromatic azetidine core can disrupt planarity and improve aqueous solubility—a critical factor for oral bioavailability. Several approved drugs, such as baricitinib and cobimetinib, feature azetidine motifs to enhance their pharmacokinetic properties.[1]

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than the related, more strained aziridine ring, while still offering unique reactivity.[4]

  • Orthogonal Functionality: The presence of a Boc-protected amine and a tert-butyl protected carboxylic acid would allow for two distinct points of diversification. In the case of tert-butyl 1-aminoazetidine-3-carboxylate, the primary amine is available for immediate reaction, while the tert-butyl ester at the 3-position can be deprotected under acidic conditions at a later stage for further modification.

Physicochemical Data

A clear understanding of a scaffold's basic properties is essential for experimental design.

PropertyValue
IUPAC Name tert-butyl 1-aminoazetidine-3-carboxylate
Synonyms 1-Amino-3-(tert-butoxycarbonyl)azetidine
CAS Number Not readily available; the related tert-butyl 3-aminoazetidine-1-carboxylate is 193269-78-2
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Appearance Typically an oil or low-melting solid

Note: Data is for the specified compound. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.

Core Application: Amide Bond Formation

One of the most frequent and critical reactions in medicinal chemistry is the formation of an amide bond.[5] The following protocol details a standard and reliable method for coupling a carboxylic acid to the N-1 amino group of the azetidine scaffold.

Protocol 1: Standard Amide Coupling via HATU Activation

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Reaction Scheme:

R-COOH + tert-butyl 1-aminoazetidine-3-carboxylate --(HATU, DIPEA, DMF)--> R-CONH-N(azetidine)-COOtBu

Materials:

  • Carboxylic acid of interest (1.0 equivalent)

  • Tert-butyl 1-aminoazetidine-3-carboxylate (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF B Add DIPEA (3.0 eq) and HATU (1.2 eq) C Stir for 10-15 min at room temperature D Add Azetidine Scaffold (1.1 eq) to the mixture C->D E Stir at room temperature for 2-12 hours F Monitor progress by TLC or LC-MS G Quench with water and dilute with Ethyl Acetate F->G H Wash with NaHCO3 (aq) and Brine I Dry organic layer (Na2SO4) and concentrate J Purify by Silica Gel Column Chromatography K Isolated Amide Product J->K

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Carboxylic Acid Activation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq).

    • Expertise Note: Pre-activating the carboxylic acid by allowing it to stir with the coupling reagent and base for 10-15 minutes before adding the amine can significantly improve yields, especially for hindered substrates.[6] This step forms the highly reactive O-acylisourea intermediate. DIPEA is used as a non-nucleophilic base to neutralize the generated acid without competing with the primary amine nucleophile.

  • Amine Coupling:

    • To the activated carboxylic acid mixture, add a solution of tert-butyl 1-aminoazetidine-3-carboxylate (1.1 eq) in a small amount of anhydrous DMF.

    • Allow the reaction to stir at room temperature.

    • Trustworthiness Note: The reaction progress must be monitored to determine completion. This is typically done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical reaction time is 2-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Expertise Note: The NaHCO₃ wash is crucial for removing any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Strategic Derivatization and Applications

The true power of the tert-butyl 1-aminoazetidine-3-carboxylate scaffold lies in its potential for creating complex molecules with tailored properties.

Diagram of Derivatization Potential

G cluster_scaffold cluster_n1 N-1 Position (Amine) cluster_c3 C-3 Position (Ester) scaffold tert-butyl 1-aminoazetidine-3-carboxylate amide Amide Formation (R-COOH, Coupling) scaffold->amide sulfonamide Sulfonamide Formation (R-SO2Cl, Base) scaffold->sulfonamide urea Urea Formation (R-NCO) scaffold->urea deprotection 1. Deprotection (TFA) -> Carboxylic Acid scaffold->deprotection c3_amide 2. Amide Formation (R'-NH2, Coupling) deprotection->c3_amide

Caption: Diversification pathways for the scaffold.

This dual functionality has been exploited in numerous drug discovery programs. For instance, azetidine carbamates have been developed as highly efficient and selective covalent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling.[7] In such designs, the azetidine core serves to correctly orient a reactive carbamate moiety for covalent modification of the enzyme's active site, while substituents on the azetidine ring can be tuned to optimize potency and selectivity. The scaffold is also frequently used in the development of CNS active compounds, where its ability to impart favorable pharmacokinetic properties is highly valued.[2]

Conclusion

Tert-butyl 1-aminoazetidine-3-carboxylate is more than just a building block; it is a strategic tool for the modern medicinal chemist. Its inherent structural rigidity, combined with its capacity for controlled, orthogonal functionalization, provides a reliable platform for navigating complex chemical space. The protocols and principles outlined in this guide demonstrate its utility in the robust synthesis of novel amide derivatives, a cornerstone of pharmaceutical research. As the demand for molecules with improved drug-like properties continues to grow, the strategic application of scaffolds like this azetidine derivative will undoubtedly play an even more significant role in the development of next-generation therapeutics.

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1-Boc-3-(Amino)azetidine | 193269-78-2. (2025, September 25). ChemicalBook.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). PMC.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017, December 14). PubMed.
  • What are the best reaction condition for amide coupling using HBTU? (2024, November 25). ResearchGate.

Sources

Method

Amide bond coupling reactions using Tert-butyl 1-aminoazetidine-3-carboxylate

An Application Guide to Amide Bond Formation with tert-butyl 1-aminoazetidine-3-carboxylate Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Bond Formation with tert-butyl 1-aminoazetidine-3-carboxylate

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as highly valuable structural motifs.[1] The inherent ring strain of the azetidine core imparts unique conformational rigidity, allowing chemists to lock molecules into bioactive conformations and explore chemical space that is inaccessible with more flexible linkers.[2] This can lead to significant improvements in potency, selectivity, and physicochemical properties.[3]

Among the diverse array of azetidine building blocks, tert-butyl 1-aminoazetidine-3-carboxylate presents a unique and versatile tool for drug discovery professionals. This molecule features a primary N-amino group, which acts as a potent nucleophile, and a sterically protected tert-butyl ester at the 3-position. This arrangement allows for the selective formation of an amide bond at the N1 position while the C3 carboxylate remains masked for potential subsequent deprotection and functionalization.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl 1-aminoazetidine-3-carboxylate in amide bond coupling reactions. We will delve into mechanistic considerations, provide a comparative analysis of common coupling reagents, and present detailed, field-proven protocols to ensure successful and reproducible outcomes.

Part 1: Mechanistic Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid to overcome a significant energy barrier. The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4][5]

The general workflow for this transformation is a two-step process that is often performed in a single pot.[5]

  • Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an activated ester, or an acid anhydride).

  • Nucleophilic Attack: The primary N-amino group of tert-butyl 1-aminoazetidine-3-carboxylate attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group and forming the stable amide bond.

General Amide Coupling Workflow RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent + Base Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Nucleophilic Attack Azetidine tert-butyl 1-aminoazetidine-3-carboxylate Product Amide Product Tetrahedral->Product Collapse Byproduct Byproduct (e.g., DCU) Tetrahedral->Byproduct Leaving Group Expulsion

Caption: General workflow for amide bond formation.

The N-amino group of the azetidine is a hydrazine derivative. While still a strong nucleophile, its reactivity can be influenced by steric hindrance from the azetidine ring and the electronic effects of the molecule. The choice of coupling reagent and reaction conditions is therefore critical to achieving high yields and purity.

Part 2: A Comparative Guide to Coupling Reagents

The success of an amide coupling reaction hinges on the selection of the appropriate coupling reagent.[6] The choice depends on factors such as the steric hindrance of the substrates, the desired reaction time, cost considerations, and the sensitivity of functional groups to racemization.[7] Reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and uronium/aminium salts.[4][8]

Decision Matrix for Coupling Reagent Selection start Start: Define Coupling Needs cost Is cost the primary driver? start->cost speed Is rapid, high-efficiency coupling critical? cost->speed No carbodiimide Choice: Carbodiimides (EDC, DIC + Additive) Cost-effective, slower, reliable. cost->carbodiimide Yes steric Are substrates sterically hindered? speed->steric No uronium Choice: Uronium Salts (HATU, HCTU) High efficiency, fast, ideal for difficult couplings. speed->uronium Yes steric->carbodiimide No phosphonium Choice: Phosphonium Salts (PyBOP) High reactivity, low racemization, good for hindered systems. steric->phosphonium Yes

Caption: A decision guide for selecting an appropriate coupling reagent.

The table below summarizes the characteristics of commonly used coupling reagents for reactions involving tert-butyl 1-aminoazetidine-3-carboxylate.

Reagent ClassExamplesTypical Reaction TimeRelative CostKey AdvantagesPotential Drawbacks
Carbodiimide EDC, DIC4 - 16 hoursLowWidely available, cost-effective, water-soluble byproducts (EDC).[8]Slower reaction rates, risk of racemization (mitigated by additives like HOBt or Oxyma).[7][9]
Phosphonium Salt PyBOP, PyAOP1 - 4 hoursHighHigh reactivity, low racemization, effective for sterically demanding couplings.[8][9]Higher cost, byproducts can complicate purification.[8]
Uronium/Aminium Salt HATU, HBTU, HCTU20 - 90 minutesHighVery high efficiency, rapid reactions, excellent for difficult or hindered couplings.[7][10]Highest cost, potential for guanidinylation side reaction with the amine if not pre-activated.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common and high-efficiency coupling reactions. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol represents a robust and cost-effective method suitable for a wide range of carboxylic acids. The use of 1-Hydroxybenzotriazole (HOBt) as an additive minimizes the risk of racemization and suppresses side reactions.[9]

Materials and Reagents:

  • Carboxylic acid of interest

  • tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Additive Addition: Add HOBt (1.1 eq) to the solution and stir until it fully dissolves.

  • Amine and Base Addition: Add tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride (1.1 eq) followed by the dropwise addition of a tertiary amine base like DIPEA (2.5 eq). The additional base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the initial exothermic activation and prevent degradation of the activated species.

  • Coupling Reagent Addition: Add EDC (1.2 eq) to the cooled, stirring mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings, including those involving sterically hindered carboxylic acids or when rapid reaction times are desired. HATU is a highly effective uronium salt-based reagent.[7][10]

Materials and Reagents:

  • Carboxylic acid of interest

  • tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Procedure:

  • Pre-activation (Crucial Step): In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes. This pre-activation step forms the OAt-active ester and is critical to prevent the HATU from reacting with the azetidine nucleophile.

  • Amine Addition: In a separate flask, dissolve tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to liberate the free base.

  • Coupling: Add the solution of the free amine dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 30-90 minutes. Monitor the reaction progress closely by TLC or LC-MS as these reactions are often very fast.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvents or reagents.1. Use a fresh bottle of coupling reagent.2. Ensure sufficient base is used, especially when starting with a salt form of the amine.3. Use anhydrous solvents and dry reagents thoroughly.
Incomplete Reaction 1. Insufficient reaction time (esp. for carbodiimides).2. Steric hindrance.3. Low reaction temperature.1. Allow the reaction to run longer (up to 24h).2. Switch to a more powerful coupling reagent like HATU or PyBOP.3. Allow the reaction to proceed at room temperature or with gentle heating (40 °C).
Side Product Formation 1. Racemization of the carboxylic acid.2. N-acylurea formation (with carbodiimides).3. Guanidinylation of the amine (with uronium salts).1. Add an anti-racemization agent like HOBt or Oxyma. Run the reaction at a lower temperature.2. Ensure an additive (HOBt) is used with DIC/EDC.3. Strictly follow the pre-activation protocol for HATU/HBTU before adding the amine.

Conclusion

tert-butyl 1-aminoazetidine-3-carboxylate is a powerful building block for introducing the conformationally constrained azetidine motif into lead compounds. Successful amide bond formation with its N-amino group is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. While cost-effective carbodiimide-based methods are suitable for many applications, the use of high-efficiency uronium salts like HATU provides a rapid and reliable strategy for more challenging substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists aiming to leverage this unique reagent in their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate.
  • ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Synpeptide. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • BenchChem. (2025). Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Application

Application Note: Strategic Deprotection Protocols for tert-Butyl Esters in Strained Azetidine Scaffolds

Executive Summary & Mechanistic Context As drug development increasingly pivots toward conformationally restricted scaffolds to improve pharmacokinetic profiles, azetidines have emerged as premier bioisosteres for morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As drug development increasingly pivots toward conformationally restricted scaffolds to improve pharmacokinetic profiles, azetidines have emerged as premier bioisosteres for morpholines and piperidines. During the synthesis of these 4-membered nitrogen heterocycles—particularly azetidine-3-carboxylic acids—tert-butyl esters are universally employed to protect the carboxylic acid moiety.

However, the fundamental challenge in azetidine chemistry is managing the inherent ring strain (~26 kcal/mol). The standard conditions for tert-butyl ester cleavage rely on harsh Brønsted acids (e.g., neat Trifluoroacetic Acid [TFA] or HCl). Under these conditions, protonation of the azetidine nitrogen or the ester carbonyl can inadvertently trigger nucleophilic ring-opening, destroying the scaffold. Furthermore, achieving "orthogonal deprotection"—cleaving the O-tert-butyl ester while preserving an N-Boc (tert-butyloxycarbonyl) protecting group—is notoriously difficult because both groups share identical acid-lability profiles.

This application note details field-proven, self-validating protocols for both Global Deprotection and Mild Orthogonal Deprotection , explaining the thermodynamic and kinetic causality behind each reagent choice to ensure high-fidelity scaffold recovery.

Strategic Workflows & Reagent Causality

The selection of a deprotection strategy is dictated entirely by the N-protecting group and the desired final state of the azetidine core.

  • Trifluoroacetic Acid (TFA) in DCM (Global Cleavage): TFA provides a high concentration of protons to rapidly protonate the ester carbonyl, expelling the stable tert-butyl cation. Dichloromethane (DCM) is used as a non-polar diluent to moderate the exothermic protonation event. Because TFA will simultaneously cleave N-Boc groups, this is strictly used for global deprotection to yield the zwitterionic amino acid .

  • 85% Aqueous Phosphoric Acid (Mild Orthogonal Cleavage): Aqueous H₃PO₄ provides a highly polar, protic environment with a pKₐ (~2.15) that is acidic enough to protonate the tert-butyl ester but not harsh enough to drive the degradation of the azetidine core. Crucially, the water content immediately quenches the forming tert-butyl cation into tert-butanol, preventing it from alkylating the azetidine ring. This method perfectly preserves N-Cbz and N-alkyl groups .

  • Zinc Bromide (Lewis Acid Cleavage): ZnBr₂ coordinates specifically to the ester oxygen, activating the C–O bond for cleavage without flooding the system with free protons. This prevents the acid-catalyzed ring-opening of the azetidine and allows for the retention of specific acid-sensitive groups like N-PhF .

Workflow Start Azetidine with O-tBu Ester N_Protect N-Protecting Group? Start->N_Protect Boc N-Boc N_Protect->Boc Cbz N-Cbz / N-Alkyl N_Protect->Cbz Orthogonal Orthogonal Required? Boc->Orthogonal Standard Aqueous Acid (85% H3PO4) Cbz->Standard Global Global Deprotection (TFA/DCM) Orthogonal->Global No Mild Mild Lewis Acid (ZnBr2 in DCM) Orthogonal->Mild Yes

Workflow for selecting azetidine tert-butyl ester deprotection strategies.

Quantitative Data: Reagent Efficacy & Compatibility

The following table summarizes the expected outcomes of various deprotection systems on azetidine scaffolds, derived from validated synthetic campaigns.

Reagent SystemTarget CleavageRetained GroupsTypical TimeAzetidine Core YieldRef
30% TFA in DCM O-tBu, N-BocNone (Global)2–4 h>85%
85% aq. H₃PO₄ O-tBuN-Cbz, N-Alkyl3–14 h90–95%
ZnBr₂ in DCM O-tBuN-PhF24 h~80%
Saponification (NaOH) Ethyl/Methyl EstersN-Boc, O-tBu1–2 h>90%

Self-Validating Experimental Protocols

Protocol A: Global Deprotection (N-Boc and O-tBu Simultaneous Cleavage)

Objective: Yield the fully deprotected, zwitterionic azetidine carboxylic acid as a TFA salt.

Causality & Design: We utilize a 30% TFA/DCM mixture rather than neat TFA. Neat TFA can cause localized heating upon addition, driving the thermodynamic ring-opening of the azetidine. Triisopropylsilane (TIPS) is added as a carbocation scavenger; without it, the highly electrophilic tert-butyl cation can back-react with the newly liberated azetidine secondary amine, creating an inseparable N-tert-butyl impurity.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-azetidine-tert-butyl ester (1.0 mmol) in anhydrous DCM (7.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add TIPS (0.2 mL, ~2.0 eq) to the solution.

  • Acidification: Cool the mixture to 0 °C using an ice bath. Dropwise, add TFA (3.0 mL) over 5 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at 20 °C for 2 to 4 hours.

  • Validation Checkpoint 1 (LC-MS): Evaporate a 10 µL aliquot and reconstitute in MeCN/H₂O. Analyze via LC-MS.

    • Success: A mass shift corresponding to [M+H - 156]⁺ (loss of Boc and tBu).

    • Failure: A peak at [M+H - 56]⁺ indicates incomplete reaction (only isobutylene lost). A peak at [M+H + 18]⁺ indicates catastrophic ring-opening hydrolysis has occurred.

  • Workup: Once complete, concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

  • Isolation: Triturate the resulting oil with cold diethyl ether to precipitate the azetidine amino acid TFA salt as a white solid.

Protocol B: Mild Orthogonal Deprotection (Preserving N-Cbz)

Objective: Cleave the tert-butyl ester while preserving the azetidine core and orthogonal N-protecting groups using 85% aqueous H₃PO₄.

Causality & Design: This protocol avoids halogenated solvents and volatile organic acids. The biphasic nature of the workup acts as an immediate self-validating purification step. Because the azetidine nitrogen remains protected, the resulting molecule is an organic-soluble carboxylic acid, allowing for precise pH-based phase partitioning.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Cbz-azetidine-tert-butyl ester (1.0 mmol) in toluene (1.0 mL).

  • Acidification: Add 85% aqueous H₃PO₄ (1.0 mL) directly to the stirring solution at room temperature.

  • Reaction: Stir vigorously for 3 to 14 hours. The biphasic mixture requires high-speed stirring to ensure mass transfer between the aqueous acid and the organic substrate.

  • Quenching: Dilute the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Validation Checkpoint 2 (Phase Partitioning): Extract the combined organic layers with saturated aqueous NaHCO₃ (3 × 15 mL).

    • Success: The product (now a free carboxylic acid) will partition entirely into the basic aqueous layer.

    • Failure: If the product remains in the organic layer, the ester cleavage is incomplete. If the product is highly water-soluble at all pH levels, unwanted N-deprotection has occurred.

  • Isolation: Carefully acidify the combined aqueous basic layers with 1M HCl to pH 2–3. Extract the precipitated product with fresh ethyl acetate (3 × 15 mL). Dry over MgSO₄, filter, and concentrate to yield the pure N-protected azetidine carboxylic acid.

Mechanism Azetidine Azetidine t-Butyl Ester Protonation Protonated Carbonyl Azetidine->Protonation H+ Cation t-Butyl Cation Expulsion Protonation->Cation Cleavage SideRxn Ring-Opening Degradation Protonation->SideRxn Harsh Heat Product Azetidine Carboxylic Acid Cation->Product -Isobutylene

Acid-catalyzed tert-butyl ester cleavage vs. competitive azetidine ring-opening.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Journal of Medicinal Chemistry URL:[Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers The Journal of Organic Chemistry URL:[Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂ The Journal of Organic Chemistry URL:[Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Journal of Medicinal Chemistry (via PMC) URL:[Link]

Method

Application Note: Incorporating Tert-Butyl 1-Aminoazetidine-3-Carboxylate into Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale The integration of non-canonical building blocks into solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug development. Among these, Tert-butyl 1-aminoazetidine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of non-canonical building blocks into solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug development. Among these, Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) represents a highly specialized, dual-functional pharmacophore. It combines the conformational rigidity of an azetidine ring with the hyper-nucleophilicity of an N -amino (hydrazine) group.

Azetidines are privileged motifs in medicinal chemistry, known to lower lipophilicity, improve metabolic stability, and restrict the ϕ and ψ dihedral angles of the peptide backbone[1]. When the azetidine nitrogen is functionalized with an amino group, it forms a cyclic hydrazine. The incorporation of such hydrazino-motifs transforms standard peptides into hydrazinopeptides or aza-peptidomimetics , which exhibit profound resistance to proteolytic degradation and can stabilize unique secondary structures like the "hydrazino turn"[2].

Mechanistic Insights: The α -Effect and Orthogonal Protection

The successful incorporation of this building block relies on two critical chemical principles:

  • The α -Effect: The lone pair of electrons on the azetidine ring nitrogen adjacent to the primary amine significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the terminal −NH2​ group exceptionally nucleophilic compared to standard alkyl amines, allowing it to efficiently attack sterically hindered electrophiles despite the bulk of the azetidine ring[3].

  • Orthogonal Protection: The carboxylate group at the C3 position is protected as a tert-butyl (tBu) ester. This prevents unwanted polymerization during coupling and is perfectly orthogonal to standard Fmoc-SPPS protocols. The tBu group remains intact during peptide elongation and is seamlessly removed during the final global acidic cleavage (TFA), revealing a free carboxylic acid capable of further salt-bridge formation or target engagement.

Experimental Workflows

The free amine and protected carboxylate of Tert-butyl 1-aminoazetidine-3-carboxylate make it ideal for two primary applications in SPPS: N-Terminal Aza-Peptide Capping and Side-Chain Hydrazide Conjugation .

Protocol A: N-Terminal Aza-Peptide Capping via Semicarbazide Linkage

This protocol converts the N-terminal amine of a resin-bound peptide into an activated carbamate, which is subsequently trapped by the 1-aminoazetidine to form a stable, protease-resistant semicarbazide linkage.

Reagents Required:

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tert-butyl 1-aminoazetidine-3-carboxylate

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal primary amine. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Amine Activation: Swell the resin in anhydrous DMF. Add a solution of DSC (4.0 eq) and DIPEA (8.0 eq) in DMF. Agitate at room temperature for 2 hours.

    • Causality Note: DSC is preferred over 1,1'-Carbonyldiimidazole (CDI) as it forms a more stable succinimidyl carbamate intermediate that is less prone to premature hydrolysis on the solid support.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete conversion of the primary amine to the carbamate. Wash the resin with anhydrous DMF (5 × 1 min).

  • Nucleophilic Addition: Dissolve Tert-butyl 1-aminoazetidine-3-carboxylate (3.0 eq) and DIPEA (3.0 eq) in a minimal volume of DMF. Add to the resin and agitate for 12–16 hours. The α -effect drives the substitution of the NHS leaving group[3].

  • Global Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2.5 hours. This step simultaneously cleaves the peptide from the resin and removes the C3 tert-butyl ester.

Mechanism NTerm Peptide-NH2 (Resin-Bound) Interm Peptide-NH-CO-NHS (Active Carbamate) NTerm->Interm + DSC / DIPEA DSC DSC Activation DSC->Interm Product Peptide-NH-CO-NH-Azetidine (Semicarbazide Linkage) Interm->Product + Azetidine Azetidine 1-Aminoazetidine (Alpha-Effect Nucleophile) Azetidine->Product

Fig 1: Mechanistic pathway of semicarbazide formation using DSC activation.

Protocol B: Side-Chain Hydrazide Conjugation

This workflow is used to graft the azetidine moiety onto the side chain of an acidic residue (e.g., Asp or Glu), creating a branched, conformationally restricted peptidomimetic.

  • Sequence Elongation: Synthesize the peptide incorporating an orthogonally protected acidic residue, such as Fmoc-Glu(OAll)-OH.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 × 30 min under argon to unmask the side-chain carboxylate.

  • Coupling: Pre-activate the free carboxylate using HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. Add Tert-butyl 1-aminoazetidine-3-carboxylate (3.0 eq) and agitate for 4 hours.

    • Causality Note: HOAt is highly recommended here over HOBt. The adjacent nitrogen in HOAt provides anchimeric assistance, which is crucial for overcoming the steric hindrance of the incoming cyclic hydrazine[4].

  • Cleavage: Perform standard TFA cleavage to yield the final side-chain modified hydrazinopeptide.

Quantitative Data & Optimization

The efficiency of incorporating cyclic hydrazines heavily depends on the activation chemistry. Table 1 summarizes the optimization of the N-terminal activation step (Protocol A) based on LC-MS conversion metrics from micro-cleavages.

Table 1: Optimization of N-Terminal Activation for Semicarbazide Formation

Activation ReagentEquivalentsBase (Eq)SolventTime (h)Conversion Yield (%)*Byproducts Observed
DSC 4.0DIPEA (8.0)DMF2.0>95% None
CDI 4.0DIPEA (8.0)DMF4.072%Hydantoin formation
Triphosgene 1.5Collidine (5.0)DCM1.085%Oligomerization
p-Nitrophenyl chloroformate 4.0DIPEA (8.0)DCM/DMF3.088%Incomplete NHS displacement

*Conversion yield determined by integrating the UV trace (214 nm) of the crude peptide following micro-cleavage.

Table 2: Stability of the Azetidine Ring During Global Cleavage

Cleavage Cocktail (Ratio)Time (h)Temp (°C)Azetidine Integrity (%)tBu Removal (%)
TFA / TIPS / H 2​ O (95:2.5:2.5)2.525>99%>99%
TFA / EDT / Thioanisole (90:5:5)3.02598%>99%
TMSBr / TFA / Thioanisole (10:80:10)1.50 to 2585%>99% (Ring opening observed)

Note: Strong Lewis acids like TMSBr should be avoided as they can trigger nucleophilic ring-opening of the strained azetidine heterocycle.

Workflow Visualization

SPPS_Workflow A 1. Resin-Bound Peptide (Free N-Terminus) B 2. Amine Activation (DSC / DIPEA in DMF) A->B C 3. Active Carbamate Intermediate (Self-Validation: Kaiser Test Negative) B->C D 4. Nucleophilic Addition (Tert-butyl 1-aminoazetidine-3-carboxylate) C->D E 5. Resin-Bound Aza-Peptide (tBu-Protected) D->E F 6. Global Cleavage & Deprotection (TFA / TIPS / H2O) E->F G 7. Constrained Hydrazinopeptide (Free C3-Carboxylate) F->G

Fig 2: Step-by-step SPPS workflow for integrating Tert-butyl 1-aminoazetidine-3-carboxylate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate (2026). 1

  • Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry (2016). 2

  • Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of Medicinal Chemistry - ACS Publications (1998). 4

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH) / PMC (2018). 3

Sources

Application

Unlocking Novel Chemical Space: A Guide to the Functionalization of Azetidine Rings Using Tert-butyl 1-aminoazetidine-3-carboxylate

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its inherent ring strain, sp3-rich character, and conformational rigidity bestow unique and advantageous physicochemical properties upon parent molecules.[2][3] These characteristics can lead to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles, making azetidine-containing compounds highly sought after in the development of novel therapeutics.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its significance in addressing a range of diseases from inflammatory conditions to cancer.[3]

This guide focuses on a versatile and synthetically accessible building block, tert-butyl 1-aminoazetidine-3-carboxylate , for the construction of diverse and novel azetidine-based compounds. The presence of a primary amino group and a carboxylic acid (protected as a tert-butyl ester) provides two orthogonal handles for a variety of chemical transformations. This allows for the systematic exploration of chemical space around the azetidine core, a critical activity in structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the functionalization of tert-butyl 1-aminoazetidine-3-carboxylate, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Core Building Block: Tert-butyl 1-aminoazetidine-3-carboxylate

This key intermediate provides a robust platform for introducing molecular diversity. The tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the tert-butyl ester protecting the carboxylic acid offer stability under a range of reaction conditions, while the exocyclic primary amine serves as a primary point for diversification.

PropertyValue
IUPAC Name tert-butyl 1-aminoazetidine-3-carboxylate
CAS Number 193269-78-2
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Appearance Colorless to pale yellow oil

I. Functionalization via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[4][5] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in a wider range of solvents.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate imine formation by protonating the carbonyl oxygen, thereby making the carbonyl carbon more electrophilic.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl 1-aminoazetidine-3-carboxylate and carbonyl compound in DCM B Add acetic acid (catalytic) A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0 °C B->C D Stir at room temperature for 12-24 h C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the reductive amination of tert-butyl 1-aminoazetidine-3-carboxylate.

Detailed Protocol: Synthesis of tert-butyl 1-((benzyl)amino)azetidine-3-carboxylate
  • Reaction Setup: To a solution of tert-butyl 1-aminoazetidine-3-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

EntryCarbonyl CompoundProductTypical Yield
1Benzaldehydetert-butyl 1-((benzyl)amino)azetidine-3-carboxylate75-85%
2Cyclohexanonetert-butyl 1-(cyclohexylamino)azetidine-3-carboxylate70-80%
3Acetonetert-butyl 1-(isopropylamino)azetidine-3-carboxylate65-75%

II. Functionalization via Acylation and Sulfonylation

The primary amino group of tert-butyl 1-aminoazetidine-3-carboxylate readily undergoes acylation with carboxylic acids (or their activated derivatives) and sulfonylation with sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These are fundamental transformations for building molecular complexity.

Causality of Experimental Choices:
  • Amide Coupling Reagents: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds by activating the carboxylic acid.[6] They are often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated acid and facilitate the reaction.

  • Sulfonylation Conditions: The reaction of an amine with a sulfonyl chloride is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Experimental Workflow: Amide/Sulfonamide Formation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl 1-aminoazetidine-3-carboxylate and carboxylic acid/sulfonyl chloride in DMF/DCM B Add base (DIPEA/TEA) A->B C Add coupling reagent (for amides) or stir at room temperature (for sulfonamides) B->C D Stir at room temperature for 4-16 h C->D E Quench with water D->E F Extract with ethyl acetate E->F G Wash with aq. LiCl, brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for acylation and sulfonylation reactions.

Detailed Protocol 1: Amide Coupling (HATU)
  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the acid.

  • Reaction: Add a solution of tert-butyl 1-aminoazetidine-3-carboxylate (1.2 eq) in DMF to the reaction mixture.

  • Monitoring: Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Detailed Protocol 2: Sulfonylation
  • Reaction Setup: Dissolve tert-butyl 1-aminoazetidine-3-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M).

  • Reaction: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

EntryReagentProduct TypeTypical Yield
14-Methoxybenzoic acid / HATUAmide80-90%
2Thiophene-2-carboxylic acid / HATUAmide75-85%
3Dansyl chloride / TEASulfonamide85-95%
4p-Toluenesulfonyl chloride / TEASulfonamide90-98%

III. Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in biologically active molecules, acting as hydrogen bond donors and acceptors. The primary amine of tert-butyl 1-aminoazetidine-3-carboxylate can be readily converted into these functional groups.

Causality of Experimental Choices:
  • Isocyanates/Isothiocyanates: The most direct method for urea/thiourea formation is the reaction of the amine with an isocyanate or isothiocyanate. This reaction is typically fast and high-yielding.

  • Carbamoylating Agents: For in-situ generation of the reactive species, reagents like carbonyldiimidazole (CDI) can be used to first form a carbamoyl imidazole intermediate, which then reacts with the amine.

Experimental Workflow: Urea/Thiourea Formation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl 1-aminoazetidine-3-carboxylate in an aprotic solvent (e.g., THF, DCM) B Add isocyanate or isothiocyanate dropwise at 0 °C A->B C Stir at room temperature until completion B->C D Concentrate the reaction mixture C->D E Purify by trituration or column chromatography D->E

Caption: General workflow for the synthesis of urea and thiourea derivatives.

Detailed Protocol: Synthesis of a Urea Derivative
  • Reaction Setup: Dissolve tert-butyl 1-aminoazetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reaction: Cool the solution to 0 °C and add the desired isocyanate (1.05 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) to induce crystallization or precipitation of the pure product. If necessary, purify by silica gel column chromatography.

EntryReagentProduct TypeTypical Yield
1Phenyl isocyanateUrea>95%
2n-Butyl isocyanateUrea>95%
3Allyl isothiocyanateThiourea>90%

IV. Deprotection Strategies

To unmask the azetidine ring nitrogen and the carboxylic acid for further functionalization or for biological evaluation, the Boc and tert-butyl ester protecting groups need to be removed.[7]

Boc Deprotection:

The Boc group is labile under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in DCM.[8]

  • Protocol: Dissolve the Boc-protected compound in DCM (0.1 M) and add TFA (5-10 equivalents). Stir at room temperature for 1-3 hours. Co-evaporate with toluene to remove excess TFA.

Tert-butyl Ester Deprotection:

Similar to the Boc group, the tert-butyl ester is cleaved under acidic conditions.[9]

  • Protocol: Treatment with TFA in DCM as described for Boc deprotection will also cleave the tert-butyl ester, yielding the free carboxylic acid.

Simultaneous Deprotection:

A single treatment with TFA/DCM will efficiently remove both the N-Boc and the tert-butyl ester groups, providing the fully deprotected 1-aminoazetidine-3-carboxylic acid derivative.

Conclusion

Tert-butyl 1-aminoazetidine-3-carboxylate is a highly valuable and versatile building block for the synthesis of novel, drug-like molecules. The protocols outlined in this guide for reductive amination, acylation/sulfonylation, and urea/thiourea formation provide a robust toolkit for researchers to explore the chemical space around the azetidine scaffold. The straightforward functionalization and deprotection strategies make this reagent an excellent choice for generating libraries of compounds for screening and lead optimization in drug discovery programs.

References

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. RSC Publishing. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Azetidine Building Blocks

Executive Summary & Structural Context The incorporation of azetidine rings into small-molecule therapeutics has become a cornerstone of modern drug discovery. By increasing the sp³ character (fraction sp³) of a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The incorporation of azetidine rings into small-molecule therapeutics has become a cornerstone of modern drug discovery. By increasing the sp³ character (fraction sp³) of a molecule, azetidines improve aqueous solubility, metabolic stability, and target specificity.

Nomenclature Clarification: While occasionally queried under the isomeric nomenclature tert-butyl 1-aminoazetidine-3-carboxylate , the ubiquitously utilized building block for C–N cross-coupling in medicinal chemistry (especially for PROTAC linkers and kinase inhibitors) is tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine). This guide focuses on the optimized cross-coupling conditions for the primary amine at the 3-position, which serves as the standard nucleophilic node for constructing N-aryl azetidine linkages[1].

Mechanistic Pathways & Causality in Experimental Design

Successful N-arylation of the azetidine amine requires overcoming specific stereoelectronic hurdles. The C3-amine is highly nucleophilic but experiences steric hindrance from the adjacent ring protons and the bulky N-Boc protecting group.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis is the gold standard for coupling azetidines with aryl bromides, chlorides, and triflates.

  • Causality of Catalyst Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) or bidentate ligands (e.g., Xantphos) are strictly required. BrettPhos Pd G3 is an optimal precatalyst because it rapidly activates at room temperature to form the active Pd(0) species[1]. The large bite angle and steric bulk of these ligands force the Pd(II) intermediate to undergo rapid reductive elimination, effectively outcompeting deleterious side reactions like β-hydride elimination or substrate debromination[2].

  • Base & Solvent Dynamics: Cesium carbonate (Cs₂CO₃) in 1,4-dioxane is preferred for Xantphos-mediated reactions due to its precise solubility profile, which facilitates the deprotonation of the Pd-amine complex without inducing base-catalyzed degradation of the azetidine ring[2].

Copper-Catalyzed Ullmann-Type Coupling

For aryl iodides, especially in high-throughput Direct-to-Biology (D2B) PROTAC workflows, copper catalysis offers a robust and cost-effective alternative.

  • Causality of Ligand Choice: Copper(I) iodide (CuI) paired with L-proline acts as the catalytic engine. L-proline serves as an auxiliary bidentate ligand that coordinates to Cu(I), increasing its solubility in polar aprotic solvents (DMSO) and preventing the precipitation of unreactive copper clusters[3].

Nucleophilic Aromatic Substitution (S_N_Ar)

When coupling to highly electron-deficient heterocycles (e.g., 4,6-dichloropyrimidines), transition metals are redundant.

  • Causality of Reaction Parameters: The inherent nucleophilicity of the azetidine amine allows for direct displacement of the halide. A non-nucleophilic base like DIPEA is used to scavenge the generated HCl. Utilizing a polar protic solvent like tert-butanol (t-BuOH) at elevated temperatures (110 °C) provides the necessary activation energy while stabilizing the polar Meisenheimer complex transition state[4].

Quantitative Data Summary

The following table summarizes the validated reaction parameters for the N-arylation of tert-butyl 3-aminoazetidine-1-carboxylate across different methodologies.

Reaction TypeCatalyst / PrecatalystLigandBaseSolventTemp (°C)Typical YieldSubstrate Scope
Buchwald-Hartwig (Pd) BrettPhos Pd G3BrettPhosK₂CO₃ / tBuONaDioxane80–110 (or MW)60–90%Aryl bromides, chlorides, triflates[1]
Buchwald-Hartwig (Pd) Pd₂(dba)₃XantphosCs₂CO₃Dioxane11570–85%Aryl bromides, sterically hindered aryls[2]
Ullmann Coupling (Cu) CuIL-ProlineK₂CO₃DMSO8050–80%Aryl iodides, high-throughput arrays[3]
S_N_Ar (Metal-Free) NoneNoneDIPEAt-BuOH11070–95%Electron-deficient heteroaryl chlorides[4]

Visualizations

Catalytic Cycle of Palladium-Catalyzed Amination

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Amine Binding (Azetidine) B->C D Deprotonation (Base) C->D E Reductive Elimination (Product Formation) D->E E->A

Caption: Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination cycle.

High-Throughput Experimental Workflow

Workflow Step1 Reagent Preparation (Azetidine + Ar-X + Base) Step2 Catalyst Addition (Pd G3 or CuI/Ligand) Step1->Step2 Step3 Reaction Execution (Thermal or Microwave) Step2->Step3 Step4 Workup & Extraction (EtOAc / Aqueous Wash) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Standard experimental workflow for azetidine cross-coupling in PROTAC and D2B formats.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination[2]

Objective: Coupling of sterically hindered aryl bromides with tert-butyl 3-aminoazetidine-1-carboxylate.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-dioxane (0.2 M relative to aryl bromide) via syringe.

  • Reaction: Seal the tube and heat the mixture at 115 °C for 4–18 hours in a pre-heated oil bath.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LCMS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ peak confirms product formation. Troubleshooting: If significant debromination (Ar-H) is observed, ensure strict anhydrous/anaerobic conditions and verify ligand integrity.

  • Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate under reduced pressure and purify via flash silica chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling[3]

Objective: Mild N-arylation of aryl iodides, optimized for PROTAC linker synthesis.

  • Preparation: To a reaction vial, add the aryl iodide (1.0 equiv), tert-butyl 3-aminoazetidine-1-carboxylate (2.0 equiv), CuI (0.2 equiv), L-proline (0.4 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Suspend the mixture in dry DMSO (0.4 M).

  • Reaction: Stir vigorously at 80 °C for 18 hours.

  • Workup: Remove the solvent under reduced pressure (or via lyophilization for micro-scale). Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic phases over MgSO₄, concentrate, and purify via reverse-phase or normal-phase flash chromatography.

Protocol C: S_N_Ar with Electron-Deficient Heteroaryls[4]

Objective: Metal-free coupling of heteroaryl chlorides (e.g., pyrimidines).

  • Preparation: Combine the heteroaryl chloride (1.0 equiv) and tert-butyl 3-aminoazetidine-1-carboxylate (1.5 equiv) in a pressure vial.

  • Base & Solvent: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and tert-butanol (0.25 M).

  • Reaction: Seal the vial and stir at 110 °C for 24–26 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show the complete consumption of the highly UV-active starting material.

  • Workup: Quench the reaction with H₂O and extract twice with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with tert-butyl methyl ether (MTBE) and filter to afford the pure product as an off-white solid.

References

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. Journal of Medicinal Chemistry - ACS Publications.1

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. PMC.3

  • Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)3–9, Enhancer of Zeste, Trithorax Domain Containing Lysine Methyltransferase. Journal of Medicinal Chemistry - ACS Publications.4

  • US10961241B2 - Chemical compounds. Google Patents.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Tert-butyl 1-aminoazetidine-3-carboxylate

Executive Summary & Molecular Profiling Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4)[1] is a highly specialized, strained-ring building block frequently utilized in the synthesis of peptidomimetics and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4)[1] is a highly specialized, strained-ring building block frequently utilized in the synthesis of peptidomimetics and aza-β-peptides[2]. Despite the presence of a lipophilic tert-butyl ester group, researchers frequently encounter unexpected insolubility, persistent cloudiness, or solvent gelation when attempting to prepare stock solutions in common organic solvents.

As an Application Scientist, I approach this not as a simple "dissolution" problem, but as a supramolecular chemistry challenge. The molecule possesses an N-amino group (a hydrazine-like derivative) and a carbonyl acceptor. In low-dielectric media, these functional groups engage in aggressive intermolecular hydrogen bonding, forming proton-bound homodimers or extended polymeric networks[3]. To achieve complete solvation, your solvent system must thermodynamically outcompete these solute-solute interactions[4].

Diagnostic Data: Solvent Compatibility Matrix

The table below correlates solvent properties with the observed solubility of N-aminoazetidine derivatives, guiding your solvent selection based on hydrogen-bond accepting capacity ( β ).

Solvent ClassExample SolventDielectric Constant ( ϵ )H-Bond Acceptor ( β )Expected SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene< 2.5< 0.15Poor / Insoluble Fails to disrupt N-NH₂ ··· O=C intermolecular networks; promotes aggregation.
Moderately Polar Dichloromethane (DCM)8.90.10Variable / Gels Insufficient β -value. Often leads to partial dissolution followed by rapid gelation.
Polar Aprotic DMF, DMSO36 - 47> 0.65Excellent High β -value strongly competes for the N-NH₂ protons, breaking homodimers.
Polar Protic Methanol (MeOH)32.70.66Good Acts as both H-bond donor and acceptor, fully solvating the zwitterionic-like lattice.

Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: Tert-butyl 1-aminoazetidine-3-carboxylate CheckSolvent Identify Target Solvent Class Start->CheckSolvent LowPolarity Low Polarity / Low β (DCM, Toluene, EtOAc) CheckSolvent->LowPolarity HighPolarity High Polarity / High β (DMF, DMSO, NMP) CheckSolvent->HighPolarity ActionLow Add 5-10% v/v DMF or MeOH as H-bond disruptor LowPolarity->ActionLow ActionHigh Vortex & Mild Sonication (Max 35°C) HighPolarity->ActionHigh Success Clear Monomeric Solution ActionLow->Success Solvated Fail Persistent Turbidity? ActionLow->Fail Aggregated ActionHigh->Success Salt Convert to lipophilic salt (e.g., CSA or TsOH salt) Fail->Salt Salt->Success

Fig 1. Decision tree for troubleshooting N-aminoazetidine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension or gel in DCM, even at low concentrations? A: This is a classic symptom of supramolecular gelation. Hydrazine derivatives and N-amino cyclic amines are highly prone to forming extended hydrogen-bonded networks in low-dielectric solvents[4]. The terminal -NH₂ group acts as a strong hydrogen bond donor, while the tert-butyl ester carbonyl and the azetidine nitrogen act as acceptors. In DCM, the solvent cannot compete with these solute-solute interactions, leading to proton-bound homodimers[3] that precipitate or form a colloidal gel.

Q2: I need to use DCM for my peptide coupling reaction. How can I force the compound into solution without cleaving the Boc/tert-butyl groups? A: You must introduce a "hydrogen-bond disruptor." We recommend using a binary solvent system. Adding just 5–10% (v/v) of a high- β solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to your DCM will break the intermolecular lattice without interfering with standard coupling reagents (e.g., HATU, EDC).

Q3: Can I use heat to dissolve the compound? A: Proceed with extreme caution. While mild heating (30–35 °C) combined with sonication is effective for breaking aggregates, temperatures exceeding 40 °C can be detrimental. N-aminoazetidines possess significant ring strain. Elevated temperatures, especially in concentrated solutions, can promote bimolecular ring-opening reactions or thermal degradation[2].

Q4: My downstream application strictly forbids DMF or DMSO. What is the alternative? A: If polar aprotic co-solvents are incompatible, consider transiently modifying the physical state of the molecule by forming a lipophilic salt. Reacting the N-amino group with a stoichiometric amount of Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH) yields a salt that is highly soluble in moderately polar organic solvents like DCM or chloroform, effectively bypassing the hydrogen-bonding issue.

Mechanistic Pathway of Solvation

Mechanism Aggregated Aggregated State Intermolecular H-bonding (N-NH2 ··· O=C) High Lattice Energy Disruption Solvent Disruption High β-value solvent competes for donors Aggregated->Disruption Add Polar Co-solvent Solvated Solvated State Monomeric dispersion Solute-Solvent H-bonding Low Lattice Energy Disruption->Solvated Sonication (35°C)

Fig 2. Mechanistic transition from hydrogen-bonded aggregates to a solvated monomeric state.

Standardized Protocol: Preparation of a 0.5 M Stock Solution

This self-validating protocol ensures complete monomeric dispersion for downstream coupling reactions.

Materials Required:

  • Tert-butyl 1-aminoazetidine-3-carboxylate (Solid/Oil)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature-controlled ultrasonic bath

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of Tert-butyl 1-aminoazetidine-3-carboxylate into a dry, argon-purged glass vial.

  • Primary Solvation: Add DMF equivalent to 10% of your final target volume. (e.g., for a 10 mL stock, add 1.0 mL DMF).

  • Disruption Phase: Vortex the mixture vigorously for 60 seconds. The high H-bond accepting capacity of DMF will immediately begin breaking the dimeric/polymeric networks.

  • Dilution: Slowly add anhydrous DCM to reach the final target volume (remaining 90%).

  • Thermal Sonication: Place the vial in an ultrasonic bath set strictly to 30–35 °C for 5 minutes. Causality Note: Sonication provides the kinetic energy required to overcome the activation barrier of lattice disruption, while the 35°C cap prevents thermal ring-opening.

  • Validation Check: Remove the vial and inspect it against a dark background. The solution must be completely optically clear. If any Tyndall effect (scattering of light) is observed, micro-aggregates remain; add an additional 2% v/v DMF and re-sonicate.

References

  • Title: CAS#: 1546999-53-4 / 1506079-04-4 Chemical Properties Source: Chemsrc Chemical Database URL: [Link]

  • Title: Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives Source: Polymers (MDPI) URL: [Link]

  • Title: Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography of Tert-butyl 1-aminoazetidine-3-carboxylate

Welcome to the dedicated technical support guide for the purification of Tert-butyl 1-aminoazetidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 1-aminoazetidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the flash chromatographic purification of this and similar polar, basic compounds. Our goal is to provide actionable, in-depth solutions grounded in chromatographic principles to enhance purity, yield, and efficiency.

Introduction: The Challenge of Purifying Polar Amines

Tert-butyl 1-aminoazetidine-3-carboxylate is a valuable building block in pharmaceutical development.[1] Its structure, featuring a primary amine on an azetidine ring and a polar tert-butyl carbamate (Boc) group, presents a distinct set of purification challenges.[2] The primary amine is basic and readily interacts with the acidic silanol groups on the surface of standard silica gel, a phenomenon that often leads to significant peak tailing, poor resolution, and potential loss of the compound on the column.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: My peak is exhibiting severe tailing and I'm getting low recovery.

Q: Why is my compound's peak tailing so badly on a standard silica gel column?

A: This is the most common issue encountered with basic amines.[5] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[6] The basic nitrogen atom of your azetidine compound engages in a strong acid-base interaction with these silanols.[3][7] This secondary interaction is stronger than the desired normal-phase partitioning, causing a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak and, in severe cases, irreversible adsorption and low recovery.[8][9]

Solution Workflow for Peak Tailing

G cluster_solutions Troubleshooting Paths problem Severe Peak Tailing & Low Recovery sol1 Option 1: Modify Mobile Phase problem->sol1 Quickest Fix sol2 Option 2: Change Stationary Phase problem->sol2 More Robust sol3 Option 3: Consider Reversed-Phase problem->sol3 For Highly Polar Analogs desc1 Add a competing base (e.g., 0.1-1% Triethylamine or Ammonium Hydroxide) to the eluent. sol1->desc1 desc2 Use Amine-functionalized silica or basic Alumina. sol2->desc2 desc3 Use C18 silica with an aqueous mobile phase (e.g., Water/Acetonitrile) at high pH. sol3->desc3

Caption: Troubleshooting flowchart for peak tailing.

In-Depth Solutions:

  • Mobile Phase Modification (The Quick Fix): The most direct approach is to neutralize the acidic silanol sites by adding a small amount of a competing base to your mobile phase.[10]

    • Recommended Modifier: Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are excellent choices. Start with 0.1% (v/v) and increase up to 1% if needed.[11]

    • Mechanism: These small, volatile bases effectively "cap" the acidic silanol groups, preventing your target compound from interacting with them. This allows the separation to proceed based on polarity differences as intended.[3]

    • Solvent System: A common starting point for polar amines is a gradient of methanol (MeOH) in dichloromethane (DCM), with the basic modifier added to both the weak and strong solvents.[6]

  • Change of Stationary Phase (The Robust Solution): If tailing persists or you need to avoid basic additives, switching the stationary phase is the best strategy.

    • Amine-Functionalized Silica: This is an excellent alternative where the silica surface is chemically bonded with aminopropyl groups.[7][12] This creates a slightly basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[4] You can often use less polar, "softer" solvent systems like ethyl acetate in hexanes.[10]

    • Alumina (Basic or Neutral): Alumina is another alternative stationary phase that can be effective for purifying amines.[6]

  • Reversed-Phase Chromatography: For highly polar versions of this scaffold or if impurities are difficult to resolve in normal-phase, reversed-phase flash chromatography is a powerful option.[13]

    • Method: Use a C18-functionalized silica column with a mobile phase of water and an organic solvent like acetonitrile or methanol.

    • pH Adjustment: For basic amines, it is beneficial to make the mobile phase alkaline (e.g., by adding 0.1% TEA or ammonium hydroxide).[3] This suppresses the protonation of the amine, making it more hydrophobic (less polar) and increasing its retention and separation on the C18 column.[3]

Problem 2: I can't separate my product from a close-running impurity.

Q: My product and a key impurity are co-eluting or have very poor separation (low resolution). How can I improve this?

A: Achieving good resolution depends on optimizing the selectivity of your chromatographic system.[3] This means finding conditions where the stationary and mobile phases interact differently with your product compared to the impurity.

Key Strategies for Improving Resolution:

StrategyPrinciple of ActionRecommended Protocol
Optimize the Gradient Increasing the separation window by making the polarity increase more gradual gives closely eluting compounds more time to resolve.After an initial fast "scouting" gradient (e.g., 0-20% MeOH in DCM over 10 column volumes), run a shallower gradient focused on the elution point of your compound (e.g., 5-15% MeOH over 20-25 column volumes).
Change Solvent Selectivity Different solvents interact with compounds via different mechanisms (e.g., dipole-dipole, hydrogen bonding). Switching one of the mobile phase components can dramatically alter the elution order and improve separation.If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system. If using DCM/MeOH, consider trying Acetonitrile/Ethyl Acetate. Screen these new systems first by TLC.
Change Stationary Phase Different stationary phases offer entirely different interaction mechanisms, providing the most significant potential change in selectivity.If you are using standard silica, try an amine-functionalized or cyano-functionalized column. These phases alter the electronic interactions with your molecule, which can resolve impurities that are structurally similar but have different electronic properties.[12]

Method Development Workflow

G cluster_tlc Thin-Layer Chromatography Screening start Start: Crude Sample tlc 1. TLC Scouting start->tlc tlc_a System A: DCM/MeOH tlc->tlc_a tlc_b System B: EtOAc/Hexane + 1% TEA tlc->tlc_b tlc_c System C: Amine-TLC Plate EtOAc/Hexane tlc->tlc_c eval 2. Evaluate TLCs (Rf & Separation) tlc_a->eval tlc_b->eval tlc_c->eval flash 3. Scale to Flash Chromatography eval->flash Choose Best System collect 4. Collect & Analyze Fractions flash->collect end Pure Compound collect->end

Caption: A logical workflow for method development.

Experimental Protocols

Protocol 1: TLC Method Development for Tailing Reduction

This protocol allows you to quickly determine the effectiveness of a basic modifier before committing to a full flash column run.

  • Prepare Solutions:

    • Solvent A: 95:5 (v/v) Dichloromethane/Methanol.

    • Solvent B: 95:5:1 (v/v/v) Dichloromethane/Methanol/Triethylamine.

    • Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH) to make a ~10 mg/mL solution.

  • Spotting: On a single silica gel TLC plate, spot your crude sample in two separate lanes.

  • Development:

    • Place the TLC plate in a chamber saturated with Solvent A .

    • In a separate chamber, place a second TLC plate (or use the other side of the first if large enough) and develop it with Solvent B .

  • Analysis: After eluting and drying the plates, visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). Compare the spots in the two lanes. You should observe that the spot developed with Solvent B (containing TEA) is tighter, rounder, and has a higher Rf value than the streaked or tailed spot from Solvent A . This confirms that a basic modifier is necessary and effective.

Protocol 2: General Purpose Flash Chromatography Method

This is a robust starting method for purifying Tert-butyl 1-aminoazetidine-3-carboxylate on a standard silica column.

  • Stationary Phase: Standard silica gel, 40-63 µm.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: Add Triethylamine (TEA) to constitute 0.5% of the total volume of the final mobile phase mixture. Ensure it is added to both Solvent A and B if using a binary gradient system.

  • Sample Loading: Perform a "dry load" for best results. Dissolve your crude product in a minimal amount of a strong solvent (like MeOH), add 1-2 times its weight of silica gel, and evaporate the solvent completely to get a free-flowing powder. Add this powder to the top of your column.[13]

  • Gradient:

    • Equilibrate the column with 100% DCM (+0.5% TEA) for 3-5 column volumes.

    • Run a linear gradient from 0% to 15% MeOH in DCM (both containing 0.5% TEA) over 20 column volumes.

    • Hold at 15% MeOH for 5 column volumes to elute all remaining compounds.

  • Detection: Monitor elution using a UV detector, typically at 210-220 nm for the carbamate group, or by collecting fractions and analyzing by TLC.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.com. Available at: [Link]

  • Successful Flash Chromatography. (2018). Biotage. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2020). PMC. Available at: [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus. Available at: [Link]

  • tert-Butyl 3-(aminooxy)azetidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Available at: [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.
  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Available at: [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018). ResearchGate. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar. Available at: [Link]

  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Amine purification. (2011). Science Forums. Available at: [Link]

  • tert-butyl 3-aminoazetidine-1-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Amino Silica Gel. (2022). Sorbent Technologies, Inc. Available at: [Link]

  • GC Troubleshooting—Tailing Peaks. (n.d.). Restek. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Tert-butyl 1-aminoazetidine-3-carboxylate

Welcome to the advanced troubleshooting and handling guide for Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4). As a highly functionalized building block utilized in the synthesis of complex peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and handling guide for Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4). As a highly functionalized building block utilized in the synthesis of complex peptidomimetics and pharmaceutical agents, this compound presents unique stability challenges.

This guide is engineered for researchers and drug development professionals to understand the causality of its thermal degradation, implement self-validating quality control protocols, and troubleshoot common storage failures.

Mechanistic Breakdown: The "Why" Behind Thermal Degradation

To effectively prevent degradation, one must understand the structural vulnerabilities of the molecule. Tert-butyl 1-aminoazetidine-3-carboxylate contains two highly sensitive moieties that dictate its thermal profile:

  • The tert-Butyl Ester (Thermolysis): At elevated temperatures, tert-butyl esters undergo a primary de-esterification reaction, liberating isobutylene gas and yielding the corresponding carboxylic acid[1]. This elimination is heavily problematic because it is autocatalytic . The newly formed azetidine-3-carboxylic acid lowers the local pH, which exponentially accelerates the thermolysis of remaining intact molecules[1].

  • The 1-Aminoazetidine Core (Cyclic Hydrazine Cleavage): The N-aminoazetidine ring acts as a strained cyclic hydrazine, a motif known for adopting specific "hydrazino turn" conformations[2]. Under thermal stress, especially in the presence of trace oxygen, cyclic hydrazines are highly susceptible to N-N bond cleavage and oxidative ring-opening[3][4]. This leads to irreversible dimerization or complete decomposition of the sp3-rich framework.

Degradation Pathway Visualization

ThermalDegradation Compound Tert-butyl 1-aminoazetidine -3-carboxylate Heat Thermal Stress (> 25°C) Compound->Heat Exposed to PathA Pathway A: Ester Thermolysis Heat->PathA Activation Ea ~116 kJ/mol PathB Pathway B: N-N Cleavage / Oxidation Heat->PathB O2 / Radical initiation DegA Azetidine-3-carboxylic acid + Isobutylene (gas) PathA->DegA Elimination DegB Ring-opened products & Hydrazine dimers PathB->DegB Decomposition Auto Acid Autocatalysis (Accelerates Degradation) DegA->Auto Lowers pH Auto->PathA Positive Feedback

Fig 1: Dual thermal degradation pathways of tert-butyl 1-aminoazetidine-3-carboxylate.

Quantitative Stability Data

Understanding the temperature thresholds is critical for maintaining the integrity of your inventory. The table below summarizes the expected shelf life of the compound across various thermal environments.

Storage ConditionTemperature RangeExpected Shelf LifePrimary Degradation Risk
Optimal (Long-term) -20°C> 12 monthsNegligible (if kept under Argon/N₂)
Short-term / Transit 2°C to 8°C2 - 4 weeksSlow ester hydrolysis / Trace oxidation
Ambient (Benchtop) 20°C to 25°C< 48 hoursIsobutylene loss, N-N cleavage
Elevated (Heating) > 40°CRapid (< 2 hours)Autocatalytic thermal decomposition

Analytical Validation: Stability-Indicating Assay

Do not assume compound integrity based on visual inspection alone. Before utilizing stored batches in critical synthetic steps (e.g., peptide coupling), you must employ a self-validating analytical system. The following quantitative ¹H-NMR (qNMR) protocol is designed to definitively confirm structural integrity while ruling out artifactual degradation caused by the analytical method itself.

Step-by-Step Methodology: qNMR Integrity Check

Objective: Detect early-stage isobutylene loss and cyclic hydrazine ring-opening.

  • Solvent Preparation (Critical Step): Causality: Standard CDCl₃ often contains trace DCl (deuterium chloride) from photolytic degradation, which will instantly catalyze the cleavage of the tert-butyl ester during analysis. Action: Pass 0.6 mL of CDCl₃ through a short plug of basic alumina immediately prior to use to ensure a strictly acid-free environment.

  • Sample Preparation: Dissolve 5.0 mg of the stored compound in the neutralized CDCl₃.

  • Internal Standard Addition: Add a precisely weighed amount (approx. 1.0 mg) of 1,3,5-trimethoxybenzene as an internal standard. This allows for absolute quantification rather than just relative purity, validating whether the total mass of the active compound has decreased.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K (16 scans, D1 = 10 seconds to ensure complete relaxation).

  • Diagnostic Analysis:

    • Intact Marker 1: Verify the sharp singlet at ~1.45 ppm (9H), corresponding to the intact tert-butyl group.

    • Intact Marker 2: Verify the multiplets between 3.5 - 4.5 ppm, corresponding to the intact azetidine ring protons.

  • Degradation Identification:

    • Ester Thermolysis: Look for a multiplet at ~4.7 ppm. This indicates the presence of trapped isobutylene gas[1]. A reduction in the integration of the 1.45 ppm peak relative to the internal standard confirms this pathway.

    • Hydrazine Cleavage: Broadening or complete disappearance of the N-NH₂ signal, accompanied by a complex mixture of peaks in the aliphatic region, confirms oxidative or thermal N-N bond cleavage[3][4].

Troubleshooting FAQs

Q: My compound arrived as a sticky, viscous oil instead of a solid. Is it ruined? A: Likely, yes. The transition from a solid to a sticky oil is the macroscopic symptom of autocatalytic ester thermolysis. The liberated azetidine-3-carboxylic acid and trapped isobutylene disrupt the crystalline lattice. Run the qNMR protocol above. If the tert-butyl peak integrates to less than 9H relative to the core ring protons, discard the batch.

Q: Can I dry this compound in a vacuum oven at 40°C to remove residual solvent? A: Absolutely not. Applying heat under vacuum will rapidly trigger the elimination of the tert-butyl ester[1]. Furthermore, the cyclic hydrazine motif is thermally sensitive[4]. To remove solvents, use high vacuum (lyophilization) at strictly ambient or sub-ambient temperatures (< 20°C).

Q: I need to perform an exothermic peptide coupling with this building block. How do I prevent in-situ degradation? A: Because the compound is sensitive to both heat and acidity, you must control the reaction environment tightly.

  • Pre-cool all reaction vessels to 0°C before adding the compound.

  • Ensure you are using a non-nucleophilic, mild base (e.g., DIPEA) to neutralize any acidic byproducts generated during the coupling (which would otherwise trigger the autocatalytic degradation loop).

  • Monitor the internal temperature; do not let the exotherm exceed 15°C.

Q: Does the storage atmosphere matter if the temperature is kept at -20°C? A: Yes. While -20°C halts thermolysis, the 1-aminoazetidine core is a cyclic hydrazine, which is prone to ambient oxidation[3]. The compound must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-resistant vials to prevent oxidative N-N cleavage.

References

  • Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)
  • Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding ACS Publications URL
  • CLOCKSS (Tetrahedron Letters)
  • Pyrolysis of hydrazine derivatives and related compounds with N-N single bonds University of Queensland eSpace URL

Sources

Optimization

Technical Support Center: Maximizing Shelf Life of N-Aminoazetidine Derivatives

Welcome to the Technical Support Center for strained nitrogen heterocycles. As a Senior Application Scientist, I have designed this guide to address the unique handling and storage challenges associated with N-aminoazeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for strained nitrogen heterocycles. As a Senior Application Scientist, I have designed this guide to address the unique handling and storage challenges associated with N-aminoazetidine derivatives. These compounds are highly valuable as sophisticated building blocks, such as 1[1], and as energetic materials[2]. However, their inherent ring strain and reactive N-N bonds require rigorous environmental control to prevent rapid degradation.

Part 1: The Causality of Instability (Mechanistic Overview)

To effectively store N-aminoazetidines, researchers must first understand why they degrade. The instability is driven by two intersecting structural factors:

  • Ring Strain & Electron Delocalization: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). The2 can decrease the firmness of the individual molecular architecture, making the ring highly susceptible to electrophilic attack and ring-opening[2].

  • Hydrazine Moiety Reactivity: The N-N bond is prone to homolytic cleavage and oxidation. Exposure to light can induce severe degradation, as observed in the . Furthermore, improper storage can lead to3, resulting in irreversible fragmentation[3].

DegradationMechanisms Core N-Aminoazetidine Derivatives Thermal Thermal Stress (> 4°C) Core->Thermal Heat Photo Photon Exposure (UV/Vis) Core->Photo Light Moisture Moisture / H2O Core->Moisture Humidity RingOpen Ring-Opening Polymerization Thermal->RingOpen Strain Release NNCleavage N-N Bond Cleavage Photo->NNCleavage Radical Cation Oxidation N-Oxide Formation Photo->Oxidation ROS Moisture->RingOpen Hydrolysis

Logical relationship diagram illustrating the primary degradation pathways of N-aminoazetidines.

Part 2: Troubleshooting Guide & FAQs

Q1: My N-aminoazetidine derivative turned yellow/brown after a month in the refrigerator (4°C). What happened? A: This color change is a classic indicator of photo-oxidation and N-N bond cleavage. Standard refrigerators do not provide adequate thermal depression for long-term stability, and clear glass vials allow photon penetration. For long-term storage (months to years), these compounds must be kept at 4[4] in amber vials.

Q2: I dissolved my compound in DMSO-d6 for NMR, stored it at room temperature overnight, and now see unexpected multiplet peaks around 3.5-4.0 ppm. Is it degrading? A: Yes. N-aminoazetidines can undergo ring-opening polymerization or hydrolysis when left in solution at room temperature. While they are4[4], extended exposure at ambient temperatures provides the activation energy needed for strain release. Always prepare NMR samples immediately before acquisition.

Q3: How do I prevent condensation from ruining my anhydrous stock when taking it out of the freezer? A: Condensation is the enemy of hygroscopic heterocycles. When removing the vial from -20°C, place it immediately into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30-60 minutes before breaking the seal. Opening a cold vial instantly introduces atmospheric moisture, initiating hydrolytic ring-opening.

Part 3: Self-Validating Experimental Protocol for Aliquoting & Storage

To ensure absolute trustworthiness in your storage conditions, follow this self-validating workflow. Repeated exposure to ambient air introduces moisture and oxygen, which catalyze ring-opening. Aliquoting isolates this risk.

Step 1: Glovebox Transfer Move the sealed bulk container into an inert glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid, preventing oxidative N-N cleavage.

Step 2: Amber Vial Preparation Dispense the compound into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/Vis photons, preventing the formation of azetidine radical cations.

Step 3: PTFE Crimp Sealing Seal the vials using PTFE-lined aluminum crimp caps. Causality: PTFE is chemically inert and highly impermeable to moisture, unlike standard silicone septa which allow slow atmospheric gas exchange over time.

Step 4: Mass Validation (The Self-Validating Check) Weigh each sealed vial on an analytical balance to the nearest 0.1 mg. Record this "Dry Mass" on the label. Validation: Before opening an aliquot weeks later, re-weigh it. A mass increase of >0.5 mg indicates a compromised seal and moisture ingress, validating the physical integrity of the sample prior to chemical use.

Step 5: Sacrificial QC Testing Store one 5 mg "QC Aliquot" alongside the main batch. After 30 days, analyze this specific vial via ¹H-NMR. Validation: If the QC aliquot shows no degradation peaks, the storage integrity of the entire batch is mathematically validated without risking the main stock.

AliquotingWorkflow Receive 1. Receive on Dry Ice Glovebox 2. Transfer to Ar/N2 Glovebox Receive->Glovebox Aliquot 3. Aliquot into Amber Vials Glovebox->Aliquot Seal 4. Purge & PTFE Seal Aliquot->Seal Store 5. Store at -20°C to -80°C Seal->Store

Step-by-step anaerobic aliquoting and storage workflow for strained nitrogen heterocycles.

Part 4: Quantitative Data Summary

The following table summarizes the expected shelf life of N-aminoazetidine derivatives based on environmental variables.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
25°C (Ambient)AirClear Glass< 1 WeekPhoto-oxidation, Hydrolysis
0°C to 4°CDry / DesiccatedClear Glass2 - 4 Weeks[4]N-N Cleavage, Polymerization
-20°CArgon / NitrogenAmber Glass1 - 2 Years[4]Slow thermal degradation
-80°CArgon / NitrogenAmber Glass> 5 Years[4]None observed

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Synthetic Strategy: Tert-butyl 1-aminoazetidine-3-carboxylate vs. 1-Boc-azetidine-3-carboxylic acid

A Senior Application Scientist's Guide for Researchers in Drug Development The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide a well-defined three-dimensional exit vector from a protein binding pocket. For chemists aiming to leverage these benefits, the selection of the appropriate azetidine building block is a critical first step. This guide provides an in-depth, experimentally grounded comparison of two popular and structurally related, yet functionally distinct, reagents: tert-butyl 1-aminoazetidine-3-carboxylate and 1-Boc-azetidine-3-carboxylic acid.

Our objective is to move beyond a simple comparison of specifications and delve into the practical implications of their differing reactivity. By understanding the causal relationships between structure and chemical behavior, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes.

Core Structural Differences: The Root of Divergent Reactivity

While both molecules share the azetidine-3-carboxylate framework, the key to their distinct applications lies in the substituents at the N1 and C3 positions.

FeatureTert-butyl 1-aminoazetidine-3-carboxylate1-Boc-azetidine-3-carboxylic acid
N1-Substituent Primary Amino (-NH2)Tert-butyloxycarbonyl (Boc)
C3-Substituent Tert-butyl carboxylate (-COOtBu)Carboxylic acid (-COOH)
Primary Reactive Handle Nucleophilic N1-amino groupElectrophilic C3-carboxylic acid (upon activation)
Molecular Weight 172.22 g/mol 201.22 g/mol [1]
Typical Role in Coupling Nucleophile (Amine source)Electrophile (Carboxylic acid source)

The unprotected primary amino group on tert-butyl 1-aminoazetidine-3-carboxylate makes it a potent nucleophile, ready to engage in reactions like N-acylation, N-alkylation, or reductive amination. In contrast, the nitrogen of 1-Boc-azetidine-3-carboxylic acid is protected by a bulky tert-butyloxycarbonyl (Boc) group, rendering it unreactive under most standard coupling conditions.[2] This directs the reactivity to the C3 carboxylic acid, which serves as an electrophilic handle for amide bond formation.[1][3]

The Primary Application: A Comparative Look at Amide Bond Formation

The synthesis of amide bonds is arguably the most common reaction in pharmaceutical chemistry. The choice between these two azetidine derivatives dictates the entire strategy for incorporating the azetidine motif into a target molecule.

1-Boc-azetidine-3-carboxylic acid: The Activated Acid Partner

This reagent is the go-to choice when the synthetic goal is to append an amine-containing fragment to the C3 position of the azetidine ring. The carboxylic acid is readily activated by a host of common coupling reagents to form an active ester or other reactive intermediate, which is then attacked by the desired amine.

Typical Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

  • Activation: In an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and the desired amine (1.0 eq).

  • Coupling: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.

The mechanism involves the activation of the carboxylic acid by the coupling reagent, which is then readily displaced by the nucleophilic amine.[4][5]

Caption: Workflow for amide coupling using 1-Boc-azetidine-3-carboxylic acid.

Tert-butyl 1-aminoazetidine-3-carboxylate: The Nucleophilic Amine Partner

Conversely, this molecule serves as the nucleophilic component. Its primary amino group readily attacks activated carboxylic acids, making it ideal for syntheses where the azetidine ring is to be N-acylated.

Typical Experimental Protocol: N-Acylation

  • Acid Activation: In a separate flask, activate the desired carboxylic acid (R-COOH) (1.0 eq) with a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent.

  • Coupling: Add tert-butyl 1-aminoazetidine-3-carboxylate (1.1 eq) to the activated acid mixture.

  • Reaction & Purification: Monitor the reaction to completion and purify using standard extraction and chromatography techniques as described previously.

Orthogonality in Protecting Group Strategy

A key consideration in multi-step synthesis is the ability to selectively remove protecting groups without affecting other sensitive functionalities.

  • 1-Boc-azetidine-3-carboxylic acid : The N-Boc group is the quintessential acid-labile protecting group.[2][6] It is efficiently and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[2][7] This deprotection unmasks the secondary amine on the azetidine ring, allowing for subsequent functionalization, while leaving the newly formed C3-amide bond intact.

  • Tert-butyl 1-aminoazetidine-3-carboxylate : This molecule contains a tert-butyl ester at the C3 position. This group is also labile under acidic conditions.[6] Therefore, treatment with a strong acid like TFA will cleave the ester, yielding the corresponding carboxylic acid. This can be a strategic advantage if the free acid is the desired product, but it presents a challenge if only N-functionalization is intended without ester hydrolysis. In some cases, milder Lewis acids like zinc bromide have been used for selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups, although N-Boc groups can also be labile under these conditions.[8]

G cluster_0 1-Boc-azetidine Derivative cluster_1 Tert-butyl 1-aminoazetidine Derivative a N-R-1-Boc-azetidine-3-carboxamide b N-R-azetidine-3-carboxamide a->b TFA/DCM c N-Acyl-1-aminoazetidine-3-carboxylate d N-Acyl-1-aminoazetidine-3-carboxylic acid c->d TFA/DCM

Caption: Comparative deprotection pathways for derivatives of the two azetidines.

Summary of Reactivity and Strategic Choice

Synthetic GoalPreferred ReagentRationale
Forming a C3-amide bond on the azetidine ring 1-Boc-azetidine-3-carboxylic acidThe carboxylic acid is the designated reactive site for coupling with amines.[1][3]
N-acylating the azetidine ring Tert-butyl 1-aminoazetidine-3-carboxylateThe primary amino group acts as a potent nucleophile.
Late-stage N-functionalization of the azetidine ring 1-Boc-azetidine-3-carboxylic acidThe Boc group can be removed under standard acidic conditions to reveal the ring nitrogen for further reaction.[2][7]
Accessing the C3-carboxylic acid after initial coupling Tert-butyl 1-aminoazetidine-3-carboxylateThe tert-butyl ester is readily cleaved with acid to unmask the carboxylic acid.[6]

Conclusion and Recommendations for Synthetic Design

The selection between tert-butyl 1-aminoazetidine-3-carboxylate and 1-Boc-azetidine-3-carboxylic acid is a strategic decision dictated by the desired final molecular architecture.

  • Choose 1-Boc-azetidine-3-carboxylic acid when your synthetic plan involves attaching various amines to the C3-position of the azetidine. This building block is ideal for creating libraries of compounds with diverse C3-substituents and for syntheses that require a subsequent N-deprotection step to enable further functionalization of the azetidine nitrogen.

  • Choose tert-butyl 1-aminoazetidine-3-carboxylate when the azetidine nitrogen is the intended point of attachment to an acyl group or other electrophiles. This reagent is perfectly suited for creating structures where the azetidine functions as a constrained linker from its nitrogen atom. The C3-tert-butyl ester also provides a convenient handle for accessing the corresponding carboxylic acid later in the synthetic sequence.

By carefully considering the inherent reactivity and the strategic implications of the protecting groups, medicinal chemists can efficiently and effectively incorporate the valuable azetidine scaffold into their next generation of therapeutic candidates.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • De Kimpe, N., et al. (2009, February 13). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • Parvez, M. S. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • Oakwood Chemical. 1-Boc-azetidine-3-carboxylic acid. Retrieved from [Link]

  • Füst, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Mizumoto, H., & Oikawa, M. (2018). A multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2134.
  • Aapptec Peptides. Boc-Azetidine-3-carboxylic acid [142253-55-2]. Retrieved from [Link]

  • Synfacts. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Synfacts, 16(08), 0997.
  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50597-50628.
  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • NextSDS. tert-butyl 3-[(but-3-yn-1-yl)amino]azetidine-1-carboxylate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Retrieved from [Link]

  • PubChemLite. Tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate. Retrieved from [Link]

  • Aouf, C., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Nanda, S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(28), 3685-3688.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling of Tert-butyl 1-aminoazetidine-3-carboxylate: A Comparative Guide

Tert-butyl 1-aminoazetidine-3-carboxylate is a highly specialized, conformationally restricted building block. Featuring a strained four-membered azetidine ring, a hydrazine moiety (N-amino group), and a tert-butyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl 1-aminoazetidine-3-carboxylate is a highly specialized, conformationally restricted building block. Featuring a strained four-membered azetidine ring, a hydrazine moiety (N-amino group), and a tert-butyl ester, it is increasingly utilized in the synthesis of foldamers and peptidomimetics to induce specific secondary structures, such as the hydrazino turn[1][2]. For analytical chemists and drug development professionals, understanding its mass spectrometry (MS) fragmentation behavior is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking.

This guide provides an in-depth comparative analysis of its MS/MS fragmentation patterns, grounded in mechanistic causality, and provides a self-validating experimental protocol for robust analysis.

Mechanistic Profiling: Causality in Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, Tert-butyl 1-aminoazetidine-3-carboxylate predominantly forms the protonated molecular ion [M+H]+ at m/z 173.13. Protonation preferentially occurs at the terminal primary amine of the hydrazine group due to its higher gas-phase basicity compared to the ester carbonyl. Upon Collision-Induced Dissociation (CID), the molecule undergoes several highly predictable, structurally diagnostic fragmentation pathways:

  • Isobutylene Elimination: The most kinetically favored fragmentation is the neutral loss of isobutylene (-56 Da), yielding a fragment at m/z 117.06. This occurs because the protonated tert-butyl ester requires a very low degree of activation energy to initiate a heterolytic cleavage or a concerted McLafferty-type rearrangement. This process forms a highly stable tert-butyl cation that subsequently loses a proton to become isobutylene[3][4].

  • Decarboxylation: Following the loss of the tert-butyl group, the resulting carboxylic acid intermediate is highly prone to the loss of carbon dioxide (-44 Da), generating an azetidinium-like ion at m/z 73.07. This sequential loss (-56 Da, then -44 Da) is a universal diagnostic signature for tert-butyl protected carboxylates[5].

  • Hydrazine N-N Bond Cleavage: The N-amino group introduces a weak N-N single bond (bond dissociation energy ~38 kcal/mol). CID readily induces the neutral loss of ammonia (-17 Da), producing a fragment at m/z 156.10. This pathway is a direct consequence of the hydrazine architecture and serves to differentiate it from C-amino isomers[1].

  • Azetidine Ring Cleavage: The inherent ring strain of the four-membered azetidine ring (~26 kcal/mol) makes it highly susceptible to cross-ring cleavage at elevated collision energies. This typically results in the expulsion of ethylene or imine fragments, producing low-mass diagnostic ions (m/z < 70)[5].

MS_Fragmentation M [M+H]+ m/z 173.13 Tert-butyl 1-aminoazetidine-3-carboxylate F1 [M+H - C4H8]+ m/z 117.06 Loss of Isobutylene M->F1 -56 Da (McLafferty-type) F3 [M+H - NH3]+ m/z 156.10 N-N Cleavage M->F3 -17 Da (-NH3) F2 [M+H - C4H8 - CO2]+ m/z 73.07 Decarboxylation F1->F2 -44 Da (-CO2) F4 Ring Cleavage Fragments m/z < 70 F1->F4 Ring Strain Release F2->F4 Ring Strain Release

MS/MS fragmentation pathways of Tert-butyl 1-aminoazetidine-3-carboxylate.

Comparative Performance Analysis

To contextualize the analytical behavior of Tert-butyl 1-aminoazetidine-3-carboxylate, it is essential to compare it against alternative building blocks frequently used in medicinal chemistry: its structural isomer, Tert-butyl 3-aminoazetidine-1-carboxylate (where the primary amine is on the carbon and the nitrogen is Boc-protected), and its five-membered homolog, Tert-butyl 1-amino-3-pyrrolidinecarboxylate.

Analytical FeatureTert-butyl 1-aminoazetidine-3-carboxylate (Target)Tert-butyl 3-aminoazetidine-1-carboxylate (Isomer)Tert-butyl 1-amino-3-pyrrolidinecarboxylate (Homolog)
Ring System 4-membered (Azetidine)4-membered (Azetidine)5-membered (Pyrrolidine)
Primary Amine Position N-1 (Hydrazine-type)C-3 (Aliphatic amine)N-1 (Hydrazine-type)
Protecting Group C-3 tert-butyl esterN-1 Boc (tert-butyl carbamate)C-3 tert-butyl ester
Primary Neutral Losses -56 Da (Isobutylene), -17 Da (NH₃)-56 Da (Isobutylene), -44 Da (CO₂)-56 Da (Isobutylene), -17 Da (NH₃)
Ring Cleavage Propensity High (Strain release ~26 kcal/mol)High (Strain release ~26 kcal/mol)Low (Stable 5-membered ring)
Diagnostic m/z Fragment m/z 156.10 ( [M+H−NH3​]+ )m/z 73.07 (Azetidinium ion)m/z 170.12 ( [M+H−NH3​]+ )

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal controls, system suitability testing (SST), and orthogonal data validation to eliminate false positives and matrix suppression artifacts.

Step 1: System Suitability and Sample Preparation
  • Causality: Before analyzing the target compound, the MS system must be calibrated to ensure mass accuracy (< 5 ppm) to confidently assign elemental compositions to fragments.

  • Action: Prepare a 1 µg/mL solution of Tert-butyl 1-aminoazetidine-3-carboxylate in 50:50 Water:Acetonitrile. Spike with a stable-isotope-labeled internal standard (SIL-IS), such as a 13C/15N -labeled amino acid analog, at a constant concentration of 0.5 µg/mL. The SIL-IS acts as an internal calibrant for ionization efficiency.

  • Validation: Run a blank injection (solvent only) prior to the sample to confirm zero carryover.

Step 2: Chromatographic Separation
  • Causality: The highly polar and basic nature of the hydrazine moiety requires acidic conditions to ensure complete protonation, preventing peak tailing on silica-based stationary phases.

  • Action: Utilize a UHPLC system with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition
  • Causality: A stepped collision energy (CE) approach is required because the tert-butyl group cleaves at low energy, while the azetidine ring requires high energy to fracture.

  • Action: Operate the high-resolution mass spectrometer (Q-TOF or Orbitrap) in positive ESI mode.

    • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

    • Fragmentation: Isolate the [M+H]+ precursor (m/z 173.13) in the quadrupole. Apply a normalized collision energy (NCE) ramp of 15%, 30%, and 45% to capture the full spectrum of fragile (isobutylene loss) and recalcitrant (ring cleavage) fragments simultaneously.

Step 4: Data Validation
  • Causality: High-resolution mass alone is insufficient; isotopic fidelity confirms the chemical formula.

  • Action: Compare the experimental isotopic distribution of the m/z 173.13 peak against the theoretical model for C8​H17​N2​O2+​ . Ensure the mass defect of all major fragments aligns with the proposed elemental compositions.

LCMS_Workflow S1 Sample Prep & Internal Std S2 UHPLC Separation S1->S2 Inject S3 ESI(+) Ionization S2->S3 Eluent S4 CID Fragmentation S3->S4 [M+H]+ Isolation S5 Data Validation & Blank Check S4->S5 MS/MS Spectra

Self-validating LC-MS/MS workflow for analyzing azetidine-based building blocks.

References

  • [5] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.5

  • [3] An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications. Benchchem. 3

  • [4] Ambulation of Incipient Proton during Gas-Phase Dissociation of Protonated Alkyl Dihydrocinnamates. The Journal of Organic Chemistry - ACS Publications. 4

  • [1] Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding. ACS Publications. 1

  • [2] Local versus Global Control of Helical Folding in β-Peptide Segments Using Hydrazino Turns. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Validation

Comprehensive Comparison Guide: Spectroscopic Workflows for the Characterization of Tert-butyl 1-aminoazetidine-3-carboxylate Intermediates

Executive Summary Four-membered nitrogen-containing heterocycles, particularly azetidines, have become privileged scaffolds in modern medicinal chemistry. Their high sp3 character and structural rigidity offer significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Four-membered nitrogen-containing heterocycles, particularly azetidines, have become privileged scaffolds in modern medicinal chemistry. Their high sp3 character and structural rigidity offer significant improvements in pharmacokinetic properties compared to traditional piperidine or pyrrolidine analogs[1]. Among these building blocks, Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) is a highly valuable intermediate used in the synthesis of complex peptidomimetics and S1P receptor agonists.

However, the inherent ring strain of the azetidine core, combined with the dynamic nature of the N-amino group, presents unique analytical challenges. This guide objectively compares standard analytical workflows against advanced spectroscopic methodologies, providing drug development professionals with a self-validating framework for the definitive structural elucidation of highly strained N-heterocyclic intermediates.

The Analytical Challenge: Strained N-Heterocycles

Standard analytical characterization often fails when applied to N-aminoazetidines due to three primary factors:

  • Ring Puckering & Symmetry: The azetidine ring rapidly interconverts between puckered conformations. This dynamic movement often results in complex, overlapping multiplet patterns for the C2 and C4 protons in standard 1D 1 H NMR, masking critical stereochemical data.

  • N-N Bond Ambiguity: The 1-amino ( N -NH 2​ ) protons frequently undergo rapid exchange with trace moisture in deuterated solvents, appearing as a broad, featureless singlet. Standard 1D NMR cannot definitively prove whether this amino group is attached to the ring nitrogen or if a ring-opening event has occurred to form a primary aliphatic amine[2].

  • Isobaric Byproducts: During synthesis, thermal or acid-catalyzed rearrangement can yield ring-expanded isomers (e.g., pyrrolidines). Low-resolution mass spectrometry (LRMS) cannot differentiate these isobaric species.

Workflow Comparison: Standard vs. Advanced Spectroscopic Profiling

To mitigate the risks of carrying silent impurities or misidentified regioisomers forward in a synthetic campaign, laboratories must transition from standard screening to advanced multidimensional profiling.

Performance Matrix
Analytical FeatureStandard Workflow (1D NMR + LRMS)Advanced Workflow (2D NMR + HRMS-TOF)
N-N Bond Confirmation Ambiguous (relies on broad NH 2​ singlet)Definitive ( 1 H- 15 N HMBC correlation)
Regioisomer Differentiation Low (overlapping multiplets at δ 3.5-4.2)High (HSQC/HMBC resolves C2/C4 symmetry)
Purity Quantification Relative (Area % via UV/TIC)Absolute (qNMR with internal standard)
Byproduct Identification Poor (nominal mass cannot resolve isobars)Excellent (Sub-5 ppm mass accuracy)
Turnaround Time < 1 Hour3 - 4 Hours
Visualizing the Analytical Workflows

AnalyticalWorkflow cluster_standard Standard Workflow cluster_advanced Advanced Workflow Start Tert-butyl 1-aminoazetidine -3-carboxylate StdNMR 1D 1H/13C NMR Start->StdNMR StdMS Low-Res LC-MS Start->StdMS AdvNMR 2D NMR (1H-15N HMBC) qNMR Verification Start->AdvNMR AdvMS HRMS-TOF & MS/MS Start->AdvMS ResultStd Ambiguous N-N Bond ID Overlapping Signals StdNMR->ResultStd StdMS->ResultStd ResultAdv Definitive Regioisomer ID High Confidence AdvNMR->ResultAdv AdvMS->ResultAdv

Fig 1: Comparison of standard vs. advanced analytical workflows for azetidine characterization.

Deep Dive: Modality Performance & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

In standard 1D 1 H NMR, the tert-butyl group provides a strong, unambiguous singlet at ~ δ 1.44 ppm. However, the ring protons (C2, C4) appear as complex multiplets due to the high s-character of the strained C-H bonds, which alters J -coupling constants.

The Causality of 2D Selection: To definitively prove the structure, 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) is mandatory. The 15 N chemical shifts for N-substituted azetidines typically resonate between δ -315.0 and -350.0 ppm[3]. By utilizing a 2D HMBC experiment, one can observe a direct cross-peak between the N-amino protons and the azetidine ring nitrogen, unequivocally confirming the intact N-N bond and ruling out ring-opened primary amine impurities.

High-Resolution Mass Spectrometry (HRMS-TOF)

While LRMS can confirm the parent mass, it fails to provide structural connectivity. HRMS-TOF coupled with tandem MS/MS fragmentation provides a self-validating dataset.

The Causality of Fragmentation: When subjected to Collision-Induced Dissociation (CID), the parent ion [M+H]+ at m/z 173.1285 undergoes a highly predictable, stepwise degradation. The tert-butyl ester is highly susceptible to inductive cleavage. At low collision energies (15 eV), it expels neutral isobutylene (56.06 Da). As energy increases, the resulting carboxylic acid loses CO 2​ (44.01 Da). Observing this exact sequential loss is definitive proof of the intact tert-butyl carboxylate moiety at the C3 position.

MSFragmentation Parent Parent Ion [M+H]+ m/z 173.13 Frag1 Loss of Isobutylene [-C4H8] m/z 117.07 Parent->Frag1 CID (15 eV) Frag2 Loss of CO2 [-CO2] m/z 73.08 Frag1->Frag2 CID (25 eV) Frag3 Ring Cleavage [C2H5N2]+ m/z 57.05 Frag1->Frag3 High Energy

Fig 2: HRMS-TOF MS/MS fragmentation pathway of Tert-butyl 1-aminoazetidine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize internal cross-validation, ensuring that spectroscopic artifacts are not misinterpreted as structural features.

Protocol A: Quantitative 2D NMR (qNMR) Acquisition

Objective: Confirm absolute purity and definitively assign the N-N bond.

  • Sample Preparation: Accurately weigh 15.0 mg of Tert-butyl 1-aminoazetidine-3-carboxylate and exactly 5.0 mg of 1,3,5-trimethoxybenzene (internal standard)[1].

  • Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ significantly reduces the proton exchange rate of the -NH 2​ group compared to CDCl 3​ , sharpening the signal required for 2D correlation.

  • Acquisition (1D qNMR): Acquire a 1 H spectrum with a relaxation delay ( D1 ) of 30 seconds to ensure complete relaxation of all protons. Integrate the internal standard's aromatic protons ( δ 6.08, 3H) against the azetidine tert-butyl protons ( δ 1.44, 9H) to calculate absolute purity.

  • Acquisition (2D 1 H- 15 N HMBC): Set the long-range coupling constant ( JNH​ ) parameter to 5-8 Hz. Acquire the spectrum.

  • Validation Check: The absolute purity calculated via qNMR must match the LC-MS UV (210 nm) Area % within ±2.0%. A discrepancy indicates the presence of NMR-invisible salts or UV-invisible polymers.

Protocol B: HRMS-TOF Tuning and Fragmentation

Objective: Verify the C3-carboxylate regiochemistry via exact mass fragmentation.

  • Sample Preparation: Dilute the intermediate to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

  • Ionization: Introduce the sample via direct infusion into an ESI source operating in positive mode ( ESI+ ). Capillary voltage: 3.0 kV.

  • MS1 Acquisition: Isolate the parent ion [M+H]+ at m/z 173.1285 (mass tolerance < 5 ppm).

  • MS/MS (CID) Profiling:

    • Apply a collision energy of 15 eV. Monitor for the base peak at m/z 117.0664 (loss of isobutylene).

    • Ramp collision energy to 25 eV. Monitor for the secondary fragment at m/z 73.07 (loss of CO 2​ ).

  • Validation Check: The sequential loss of 56 Da followed by 44 Da is the self-validating signature of a tert-butyl ester. If a loss of 17 Da (NH 3​ ) occurs prior to the loss of isobutylene, the structure is likely a ring-opened primary amine impurity rather than the intact 1-aminoazetidine.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage Organic Letters (ACS Publications)[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines RSC Advances (Royal Society of Chemistry)[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Molecules (via National Institutes of Health / PMC)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Tert-butyl 1-aminoazetidine-3-carboxylate Purity

Introduction: The Azetidine Core and the Imperative of Purity Tert-butyl 1-aminoazetidine-3-carboxylate is a highly valuable, conformationally constrained building block in modern medicinal chemistry. Its rigid four-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Core and the Imperative of Purity

Tert-butyl 1-aminoazetidine-3-carboxylate is a highly valuable, conformationally constrained building block in modern medicinal chemistry. Its rigid four-membered ring system is increasingly incorporated into drug candidates to fine-tune physicochemical properties such as solubility, metabolic stability, and target-binding affinity. As a saturated heterocycle, it serves as a versatile scaffold, enabling the exploration of novel chemical space in the development of therapeutics.

However, the synthetic utility of this intermediate is directly contingent on its purity. The presence of residual starting materials, synthetic by-products, or degradation products can have significant downstream consequences, leading to unpredictable reaction outcomes, the formation of difficult-to-remove impurities in subsequent steps, and ultimately, the introduction of unwanted side-effect profiles in late-stage drug candidates. For researchers in drug development, verifying the purity of this key starting material is not a perfunctory quality control check; it is a critical step in ensuring the integrity and reproducibility of their research.[1] This guide provides a comprehensive framework for the rigorous, multi-platform assessment of Tert-butyl 1-aminoazetidine-3-carboxylate purity from commercial suppliers.

Analytical Strategy: An Orthogonal, Self-Validating Approach

A single analytical method is insufficient to declare a chemical intermediate "pure." A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[2] This ensures that impurities not detected by one method are captured by another. Our recommended workflow integrates Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and quantitative analysis, High-Performance Liquid Chromatography (HPLC) for chromatographic purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity_Analysis_Workflow cluster_sourcing Sample Sourcing cluster_analysis Orthogonal Purity Analysis cluster_assessment Final Assessment S1 Supplier A NMR Quantitative ¹H NMR (Absolute Purity, Structure ID) S1->NMR HPLC RP-HPLC-UV (210nm) (Chromatographic Purity) S1->HPLC LCMS LC-MS (Impurity ID & m/z) S1->LCMS S2 Supplier B S2->NMR S2->HPLC S2->LCMS S3 Supplier C S3->NMR S3->HPLC S3->LCMS Report Comprehensive Purity Report & Supplier Selection NMR->Report HPLC->Report LCMS->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy (qNMR)

Rationale: ¹H NMR provides unambiguous structural confirmation and, when performed quantitatively, can determine the absolute purity of the analyte without requiring a specific reference standard of the same compound. The distinct signals for the tert-butyl group and the azetidine ring protons allow for clear identification and integration.[3][4]

Protocol:

  • Standard Preparation: Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. Record the weight to four decimal places.

  • Sample Preparation: To the same vial, accurately weigh approximately 15-20 mg of the Tert-butyl 1-aminoazetidine-3-carboxylate sample. Record the weight to four decimal places.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize both the analyte and many common standards, and its residual peak does not typically interfere with key analyte signals.[5]

  • Data Acquisition (400 MHz or higher):

    • Temperature: 298 K

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16-32, sufficient for a high signal-to-noise ratio.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the well-resolved singlet of the internal standard and a well-resolved, non-exchangeable proton signal from the analyte (the tert-butyl singlet at ~1.4 ppm is ideal).

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the masses of the sample and standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is the workhorse for assessing chromatographic purity, separating the main compound from non-volatile impurities.[6][7] Due to the lack of a strong UV chromophore in the analyte, detection at a low wavelength (200-215 nm) is necessary to visualize the carboxylate and amine functionalities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 210 nm.

    • Injection Volume: 2 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area). This method assumes all impurities have a similar response factor at 210 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is essential for identifying the molecular weights of impurities detected in the HPLC analysis.[1][2] This provides critical clues about their potential identity (e.g., unreacted starting materials, dimers, or degradation products).

Protocol:

  • Chromatographic Conditions: Use the same HPLC method as described above. The flow from the column is directed into the mass spectrometer source.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine groups are readily protonated.[8]

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: 50 - 1000 m/z.

    • Data Acquisition: Acquire both full scan data and, if possible, fragmentation data (MS/MS) on the primary peak and any observed impurity peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ (C₈H₁₆N₂O₂; expected m/z ≈ 173.13).

    • Examine the mass spectra of any minor peaks observed in the chromatogram to determine their m/z values.

    • Attempt to propose structures for impurities based on their molecular weights, considering plausible side reactions from the known synthesis of the parent compound.[9][10]

Comparative Data: A Hypothetical Benchmarking Study

To illustrate the application of these methods, we present hypothetical data from an analysis of Tert-butyl 1-aminoazetidine-3-carboxylate sourced from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Lot Number A-01123B-45591C-78824
Stated Purity (on CoA) >98% (GC)98%>97% (NMR)
¹H NMR Purity (qNMR) 98.5% ± 0.4%96.2% ± 0.5%99.1% ± 0.3%
HPLC Purity (% Area @ 210nm) 99.2%99.5%98.9%
LC-MS Impurity Profile Main Impurity at m/z 199.1 (possible N-acylated species).Main Impurity at m/z 327.2 (possible dimer).No single impurity >0.1%. Trace residual solvent noted in NMR.

Interpretation and Discussion

The hypothetical data above highlights the necessity of an orthogonal approach.

  • Supplier A shows good correlation between its stated purity and the qNMR result. The HPLC purity appears slightly higher, which could be due to the main impurity having a lower UV response at 210 nm. The LC-MS data gives a crucial clue to the impurity's identity, allowing the researcher to assess its potential impact on their chemistry.

  • Supplier B presents a significant discrepancy. While the HPLC purity is very high (99.5%), the qNMR result shows the absolute purity is much lower (96.2%). This is a classic example where a major impurity co-elutes with the main peak or has a very poor UV response. The LC-MS detection of a potential dimer, which would have a significantly different molecular weight and NMR spectrum, supports the lower qNMR value. Relying solely on the HPLC data from Supplier B would be misleading.

  • Supplier C demonstrates the highest absolute purity by qNMR. The slightly lower HPLC purity is likely due to the presence of multiple, very minor impurities that are chromatographically resolved but insignificant in quantity. The note of a trace residual solvent from the NMR analysis is another key piece of information not available from the other techniques.

Final Recommendations for Researchers

  • Trust but Verify: Always treat the supplier's Certificate of Analysis (CoA) as a starting point, not the final word. Methods used by suppliers (e.g., GC) may not be optimal for detecting all relevant impurities.

  • Invest in Orthogonal Analysis: Before committing a new lot of any critical reagent to a large-scale synthesis, perform at least two of the analyses described here. A quick ¹H NMR and a gradient HPLC run are often sufficient to flag significant deviations from the expected quality.

  • Purity is Application-Dependent: An impurity that is benign in one reaction could be catastrophic in another. Use the data from LC-MS to make an informed decision about whether a specific impurity profile is acceptable for your intended downstream chemistry.

By implementing a rigorous, in-house validation workflow, researchers can mitigate risks associated with reagent quality, ensuring more reliable, reproducible, and ultimately successful drug discovery campaigns.

References

  • Cala, O., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Protein Science. [Link]

  • INDOFINE Chemical Company. tert-BUTYL-3-(METHYLAMINO)AZETIDINE-1-CARBOXYLATE. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Kutyshenko, V. P., et al. (2018). 1 NMR spectra and HPLC chromatograms. PeerJ. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • Cherney, R. J., et al. (2013). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Marin, A., et al. (2012). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • LookChem. 1-Boc-3-(amino)azetidine. [Link]

  • Pharmaffiliates. Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC) | CAS No : 193269-78-2. [Link]

  • Geden, J. V., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Edwards, J. L., et al. (2013). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst. [Link]

  • Krawczyk, E., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • Kowalczyk, M., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]

Sources

Validation

GC-MS analysis protocols for verifying Tert-butyl 1-aminoazetidine-3-carboxylate

As a Senior Application Scientist specializing in the chromatographic analysis of highly polar and thermally labile pharmaceutical building blocks, I frequently encounter the unique analytical challenges posed by azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the chromatographic analysis of highly polar and thermally labile pharmaceutical building blocks, I frequently encounter the unique analytical challenges posed by azetidine derivatives. Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) is a highly valuable, rigid, four-membered ring scaffold used in peptidomimetic and CNS drug development[1]. However, verifying its purity and structural integrity via standard Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult.

This guide objectively compares the performance of direct GC-MS, derivatized GC-MS, and LC-MS/MS for the verification of this compound. I will detail the mechanistic reasons behind experimental failures and provide field-proven, self-validating protocols to ensure absolute analytical confidence.

The Analytical Challenge: Thermal Lability and Polarity

To understand why standard GC-MS often fails for this compound, we must examine its molecular architecture:

  • The Tert-Butyl Ester Moiety: Tert-butyl esters are highly susceptible to thermal degradation. At standard GC inlet temperatures (200–250 °C), they undergo a retro-ene type elimination—losing isobutylene gas to yield the corresponding carboxylic acid[2].

  • The N-Amino Group: The 1-aminoazetidine core features an N-amino group (structurally analogous to a hydrazine). This moiety contains highly active protons that form strong hydrogen bonds with residual silanol groups in the GC liner and stationary phase, leading to severe peak tailing, irreversible adsorption, and loss of sensitivity[3][4].

Attempting a direct GC-MS injection of this compound typically results in a chromatogram dominated by the thermal degradation product (1-aminoazetidine-3-carboxylic acid), which itself tails horribly due to its zwitterionic nature.

ThermalDegradation A Tert-butyl 1-aminoazetidine -3-carboxylate (Intact Molecule) B Hot GC Inlet (>200°C) A->B Thermal Stress C Isobutylene (Volatile Gas) B->C Elimination D 1-Aminoazetidine-3- carboxylic acid (Polar, Non-volatile) B->D Degradation Product E Poor Chromatographic Peak / Signal Loss D->E Adsorption/Tailing

Fig 1: Thermal degradation pathway of tert-butyl esters in high-temperature GC inlets.

Protocol Comparison: Direct vs. Derivatized vs. LC-MS

To circumvent these issues, analytical chemists must choose between chemically modifying the analyte to survive the GC environment or abandoning GC entirely in favor of Liquid Chromatography (LC-MS).

  • Direct GC-MS (The Flawed Baseline): Involves injecting the raw compound. Results in >60% on-column degradation and unacceptable peak symmetry.

  • Derivatized GC-MS (The GC Standard): Utilizes MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to replace the active protons on the N-amino group with bulky tert-butyldimethylsilyl (TBDMS) groups. This blocks hydrogen bonding and significantly increases the thermal stability of the entire molecule[5].

  • LC-MS/MS (The Orthogonal Alternative): Utilizes Electrospray Ionization (ESI+) at near-ambient temperatures, completely bypassing thermal vaporization and preserving the intact tert-butyl ester[6][7].

Quantitative Performance Comparison
Analytical MetricDirect GC-MSDerivatized GC-MS (MTBSTFA)LC-MS/MS (ESI+)
Limit of Detection (LOD) ~500 ng/mL10 ng/mL1 ng/mL
Peak Symmetry (As) 2.4 (Severe Tailing)1.1 (Excellent)1.0 (Excellent)
Thermal Degradation > 60%< 2%0% (None)
Matrix Compatibility PoorHighVery High
Preparation Time 5 mins75 mins10 mins

Step-by-Step Methodologies

Method 1: Derivatized GC-MS (Self-Validating Protocol)

This protocol uses MTBSTFA rather than standard BSTFA because TBDMS derivatives are vastly more hydrolytically stable and robust against thermal degradation than standard TMS derivatives[5][8].

Reagents & Equipment:

  • Anhydrous Acetonitrile (ACN)

  • MTBSTFA + 1% TBDMCS (Derivatization Reagent)

  • GC-MS equipped with a DB-5MS (or equivalent) capillary column (30m x 0.25mm, 0.25µm).

Causality-Driven Workflow:

  • Sample Dissolution: Weigh 1.0 mg of Tert-butyl 1-aminoazetidine-3-carboxylate into a 2 mL amber GC vial. Dissolve in 1.0 mL of strictly anhydrous ACN. Causality: Silylation reagents are highly sensitive to moisture; even trace water will hydrolyze MTBSTFA and quench the reaction.

  • Reagent Addition: Add 100 µL of MTBSTFA + 1% TBDMCS. The 1% TBDMCS acts as a catalyst to drive the reaction forward for sterically hindered amines.

  • Thermal Incubation: Cap tightly and incubate at 60 °C for 60 minutes in a heating block. Causality: The steric hindrance of the 4-membered azetidine ring requires elevated thermal energy to ensure complete substitution of the N-amino protons.

  • Injection: Cool to room temperature. Inject 1.0 µL into the GC inlet (Splitless mode, Inlet Temp: 250 °C).

  • Self-Validation Check: Monitor the chromatogram for the presence of the underivatized degradation mass (m/z 116). A successfully validated run must show <2% of this mass, confirming that the TBDMS protection successfully stabilized the tert-butyl ester against thermal elimination.

DerivatizationWorkflow Step1 Sample Prep: Dissolve in Anhydrous ACN Step2 Add MTBSTFA + 1% TBDMCS (Derivatizing Agent) Step1->Step2 Step3 Incubate at 60°C for 60 mins Step2->Step3 Step4 N-Silylated Derivative (Thermally Stable) Step3->Step4 Step5 GC-MS Injection (Splitless, 250°C Inlet) Step4->Step5 Step6 Sharp, Symmetrical Peak (High Sensitivity) Step5->Step6

Fig 2: MTBSTFA derivatization workflow for stabilizing polar N-amino groups prior to GC-MS.

Method 2: LC-MS/MS (The Recommended Alternative)

If your laboratory possesses LC-MS capabilities, this is the superior method for verifying intact Tert-butyl 1-aminoazetidine-3-carboxylate, as it completely eliminates thermal stress.

Causality-Driven Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile (both containing 0.1% Formic Acid). Dilute to a working concentration of 1 µg/mL. Causality: Formic acid ensures the basic N-amino group is fully protonated [M+H]+, maximizing ESI+ ionization efficiency.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Utilize ESI+ in Multiple Reaction Monitoring (MRM) mode. Target the intact precursor ion at m/z 173.1 [M+H]+.

  • Self-Validation Check: Monitor the transition m/z 173.1 → m/z 117.1 (loss of isobutylene in the collision cell). This specific fragmentation pattern definitively confirms the presence of the tert-butyl ester moiety on the intact molecule.

Conclusion & Recommendations

For the verification of Tert-butyl 1-aminoazetidine-3-carboxylate, Direct GC-MS should never be used due to the severe thermal degradation of the tert-butyl ester and the peak tailing caused by the N-amino group.

If GC-MS is your only available platform, you must utilize the MTBSTFA derivatization protocol to shield the active protons and impart thermal stability to the molecule. However, for the highest throughput, lowest limit of detection, and absolute structural preservation, LC-MS/MS stands as the gold standard alternative for this specific class of highly polar, thermally labile building blocks.

References

  • Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. Journal of Thermal Analysis and Calorimetry. 2

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications (via NIH PMC). 6

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH PMC. 1

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist. Journal of Medicinal Chemistry. 7

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. 8

  • Derivatization Methods in GC and GC/MS. ResearchGate.3

  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore. 5

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 4

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 1-aminoazetidine-3-carboxylate proper disposal procedures

The safe handling and disposal of specialty chemical building blocks require a deep understanding of their structural liabilities. Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) is a highly specialized int...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialty chemical building blocks require a deep understanding of their structural liabilities. Tert-butyl 1-aminoazetidine-3-carboxylate (CAS: 1506079-04-4) is a highly specialized intermediate frequently utilized in drug discovery and development.

Because specific regulatory monographs for this exact molecule are limited, a Senior Application Scientist must evaluate its disposal and safety protocols based on its functional moieties: a strained azetidine ring , a Boc (tert-butyloxycarbonyl) protecting group , and a highly reactive N-amino group (classifying it as a cyclic hydrazine derivative).

This guide provides the definitive, step-by-step operational and disposal protocols required to manage this compound safely, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

To implement a self-validating safety protocol, one must first understand why the chemical is dangerous. The N-amino moiety acts as a strong reducing agent. Hydrazine derivatives are notorious toxicophores; they are severe respiratory irritants, potential carcinogens, and can induce central nervous system (CNS) excitability and hepatotoxicity[1]. Furthermore, when Boc-protected amines are subjected to improper combustion, they release highly toxic nitrogen oxides (NOx).

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Classification
Chemical Name Tert-butyl 1-aminoazetidine-3-carboxylate
CAS Number 1506079-04-4
Molecular Formula C8H16N2O2
Structural Class Boc-protected cyclic hydrazine / Azetidine
Primary Hazards Toxic, Irritant, Reactive, Severe Aquatic Toxicity
EPA Waste Analogue Managed under U133 (Hydrazine base) guidelines[2]

Operational Safety & Handling Protocol

Before any disposal event occurs, upstream handling must be strictly controlled to minimize waste generation and prevent exposure. Hydrazine derivatives can be toxic at parts-per-million (ppm) levels, often below their odor detection threshold[3].

Causality-Driven Handling Rules:

  • Ventilation: All handling of the solid powder or its solutions must occur within a certified chemical fume hood.

  • PPE Requirements: Wear nitrile or neoprene gloves (verify breakthrough times for your specific solvent), chemical splash goggles, and a flame-resistant lab coat[4].

  • Incompatibility: Never store or mix this compound with strong oxidizing agents (e.g., peroxides, nitric acid). The reducing nature of the N-amino group can trigger violent exothermic reactions[1].

G Storage Storage (Inert Temp/Atm) PPE Don PPE (Respirator, Gloves) Storage->PPE Pre-handling Hood Fume Hood (Ventilation) PPE->Hood Setup Reaction Chemical Handling Hood->Reaction Execution Waste Waste Segregation Reaction->Waste Disposal

Fig 1. Standard operational workflow for handling reactive hydrazine derivatives.

Step-by-Step Disposal Procedures

Due to its toxicity and environmental persistence, Tert-butyl 1-aminoazetidine-3-carboxylate must never be disposed of down the drain. Even highly dilute solutions of hydrazine derivatives (<0.1 mg/L) exhibit severe, long-lasting toxicity to aquatic life[5].

Protocol A: Routine Waste Segregation
  • Liquid Waste Segregation: Collect all reaction filtrates and wash solvents containing this compound in a dedicated, chemically compatible container labeled "Hazardous Waste: Toxic/Reactive Organic (Contains Hydrazine Derivative)."

  • Solid Waste Segregation: Place all contaminated consumables (weighing paper, spatulas, empty vials) into a designated, sealable plastic bag or solid waste drum[4].

  • Avoid Oxidizer Mixing: Ensure the waste container does not contain any strong oxidizers. Mixing hydrazine waste with oxidizers in a closed waste carboy is a severe explosion hazard.

  • Final Destruction via Incineration: The only regulatory-approved method for the final disposal of this compound is high-temperature incineration at a permitted hazardous waste facility[6].

    • Mechanistic Rationale: Incineration ensures the complete thermal breakdown of the strained azetidine ring. Because the Boc group and the amine nitrogen will generate toxic NOx gases upon combustion, the incineration facility must be equipped with specialized gas scrubbers to prevent environmental release[7].

Spill Response & Decontamination Protocol

Accidental releases require an immediate, calculated response. The primary risk during a spill is the inhalation of toxic dust or the spontaneous combustion of the material if cleaned up improperly.

Step-by-Step Spill Remediation:
  • Evacuate and Isolate: Immediately clear the area of unprotected personnel and remove all potential ignition sources[1].

  • Determine Spill State:

    • For Solid Powders: Do not sweep dry, as this generates inhalable hazardous dust. Lightly dampen the spill with an inert solvent (e.g., isopropanol) to suppress aerosolization[4].

    • For Liquid Solutions: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.

    • Critical Safety Warning:Never use combustible absorbents (like sawdust or paper towels) for concentrated hydrazine derivatives. The reducing nature of the chemical can trigger spontaneous combustion upon contact with high-surface-area organic materials[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a secondary, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a dilute acid solution (e.g., 5% acetic acid) to neutralize residual hydrazine moieties, followed by a thorough wash with soap and water. Collect all decontamination wipes as hazardous waste.

G Spill Spill Detected Isolate Isolate Area & Remove Ignition Spill->Isolate Type Spill Type? Isolate->Type Solid Solid Spill: Dampen to Avoid Dust Type->Solid Powder Liquid Liquid Spill: Inert Absorbent (Sand) Type->Liquid Solution Container Seal in Hazardous Waste Container Solid->Container Liquid->Container Incinerate High-Temp Incineration Container->Incinerate

Fig 2. Decision matrix and response protocol for accidental spills and exposure.

References

  • Hydrazine (EHC 68, 1987). INCHEM.[Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications.[Link]

  • Hydrazine Hydrate 60% Material Safety Data Sheet. Sdfine.[Link]

  • EPA Hazardous Waste Codes. Western Kentucky University (WKU).[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Institutes of Health (PMC).[Link]

Sources

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